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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(4-Chloro-2-fluorophenyl)-1h-pyrazole

The following technical guide details the chemical structure, synthesis, and properties of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole . This document is structured for researchers in medicinal chemistry and agrochemical dev...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole . This document is structured for researchers in medicinal chemistry and agrochemical development.

[1]

Abstract 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole (CAS 474707-72-7) is a halogenated biaryl scaffold widely utilized as a pharmacophore in drug discovery and agrochemical synthesis. Characterized by a 4-chloro-2-fluorophenyl moiety attached to the C3 position of a pyrazole ring, this compound serves as a critical building block for p38 MAP kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and novel herbicides. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile.[1]

Chemical Identity & Structural Analysis[3][4][5]

The molecule consists of an electron-deficient phenyl ring (due to fluoro and chloro substitution) linked to an electron-rich pyrazole heterocycle. The presence of the ortho-fluorine atom introduces steric and electronic effects that influence the torsion angle between the rings, impacting metabolic stability and binding affinity in protein pockets.

PropertyDetail
IUPAC Name 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole
CAS Number 474707-72-7
Molecular Formula C₉H₆ClFN₂
Molecular Weight 196.61 g/mol
SMILES Clc1ccc(c(F)c1)c2cc[nH]n2
InChI Key Unique identifier required for database integration
Structural Features [2][3][4][5][6][7] • C3-Aryl Linkage: Stable C-C bond.• N1-H: Acidic proton (pKa ~14), site for alkylation.• N2: Basic nitrogen (pKa ~2.5), H-bond acceptor.• 2-Fluoro: Increases metabolic stability; alters ring planarity.

Physicochemical Properties[6][7][9]

The following data represents a synthesis of experimental values and high-confidence predictive models standard in medicinal chemistry.

ParameterValue / RangeSignificance
Physical State Off-white to pale yellow solidStandard solid handling.
Melting Point 115–120 °C (Predicted)Crystalline stability; lower than non-fluorinated analog (100-104°C for 4-Cl) due to symmetry disruption.
LogP (Octanol/Water) 2.8 ± 0.3Moderate lipophilicity; favorable for membrane permeability (Rule of 5 compliant).
pKa (Acidic) ~13.8 (N-H)Deprotonation requires strong bases (e.g., NaH, K₂CO₃).
pKa (Basic) ~2.0 (Pyridine-like N)Weakly basic; protonates only in strong acid.
Solubility DMSO (>20 mg/mL), MethanolPoor water solubility; requires organic co-solvents for bioassays.

Synthetic Pathways[3][8]

The most robust industrial and laboratory scale synthesis involves the cyclization of an enaminone intermediate with hydrazine. This "Enaminone Route" is preferred over Suzuki coupling for cost-efficiency and scalability.

Protocol: Enaminone Cyclization Route

Reaction Overview:

  • Acylation: 1-(4-Chloro-2-fluorophenyl)ethanone reacts with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Cyclization: The resulting enaminone reacts with hydrazine hydrate.

Step-by-Step Methodology:

  • Enaminone Formation:

    • Reagents: 1-(4-Chloro-2-fluorophenyl)ethanone (1.0 eq), DMF-DMA (1.5 eq).

    • Solvent: Neat or Toluene.

    • Conditions: Reflux (100–110°C) for 12–16 hours.

    • Observation: Formation of a yellow/orange solid or oil upon cooling.

    • Purification: Removal of excess DMF-DMA in vacuo. The intermediate (3-(dimethylamino)-1-(4-chloro-2-fluorophenyl)prop-2-en-1-one) is often used directly.

  • Pyrazole Cyclization:

    • Reagents: Crude Enaminone (1.0 eq), Hydrazine Hydrate (2.0 eq).

    • Solvent: Ethanol or Methanol (0.5 M concentration).

    • Conditions: Reflux (78°C) for 2–4 hours.

    • Work-up: Concentrate solvent. Dilute with water. The product usually precipitates. Filter, wash with cold water/hexanes.

    • Yield: Typically 75–85%.

Visualization: Synthetic Logic

Synthesis cluster_0 Key Transformation Start 1-(4-Chloro-2-fluorophenyl) ethanone Inter Enaminone Intermediate Start->Inter Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product 3-(4-Chloro-2-fluorophenyl) -1H-pyrazole Inter->Product Cyclization Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Caption: Two-step synthesis via enaminone intermediate, favoring regioselective formation of the 3-aryl isomer.

Reactivity & Derivatization[7][8][10]

For medicinal chemistry optimization (SAR), this scaffold offers two primary vectors for modification:

A. Electrophilic Aromatic Substitution (C4 Position)

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack.

  • Halogenation: Reaction with NCS or NBS yields the 4-chloro or 4-bromo derivative.

  • Mechanism: The 4-halo derivatives are crucial for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to extend the carbon skeleton.

B. N-Alkylation/Arylation (N1 Position)

The pyrazole NH is acidic (pKa ~13.8).

  • Reagents: Alkyl halides (with K₂CO₃/DMF) or Aryl boronic acids (Chan-Lam coupling).

  • Regioselectivity: Alkylation typically favors the N1 position (distal to the bulky aryl group) due to steric hindrance, but mixtures of N1 and N2 isomers can occur and must be separated by chromatography.

Visualization: Reactivity Map

Reactivity Core 3-(4-Chloro-2-fluorophenyl) -1H-pyrazole N_Alk N-Alkylation (R-X, Base) Core->N_Alk C_Hal C4-Halogenation (NCS/NBS) Core->C_Hal Prod_N N-Substituted Analogs (Kinase Selectivity) N_Alk->Prod_N Prod_C 4-Halo-Pyrazole Intermediate C_Hal->Prod_C Coupling Suzuki Coupling (via C4-Halide) Prod_Biaryl Biaryl/Heteroaryl Extensions Coupling->Prod_Biaryl Prod_C->Coupling

Caption: Primary derivatization pathways for SAR optimization: N-alkylation for solubility/binding and C4-functionalization for structural extension.

Applications in Drug Discovery[2]

p38 MAP Kinase Inhibitors

The 3-arylpyrazole scaffold is a "privileged structure" in kinase inhibition. The 4-chloro-2-fluorophenyl group mimics the ATP-binding pocket interactions.

  • Mechanism: The pyrazole nitrogens often form hydrogen bonds with the hinge region of the kinase (e.g., Met109 in p38α).

  • Significance: The fluorine atom at the ortho position locks the phenyl ring conformation relative to the pyrazole, reducing the entropic penalty of binding.

Agrochemicals (Herbicides)

Halogenated phenyl pyrazoles are precursors to Protoporphyrinogen Oxidase (PPO) inhibitors.

  • Usage: Control of broadleaf weeds.

  • Structure-Activity: The 2,4-disubstitution pattern on the phenyl ring is critical for high potency in this class.

Safety & Handling

  • GHS Classification:

    • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).

  • Handling: Use a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.

References

  • Sigma-Aldrich. 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Product Sheet. Link

  • PubChem. Compound Summary for 3-(4-Chlorophenyl)-1H-pyrazole (Analogous Data). National Library of Medicine. Link

  • El-Sawy, E. R., et al. "Synthesis and biological activity of some new pyrazole derivatives." Acta Pharmaceutica, 2012. (General synthesis of aryl-pyrazoles).
  • Laufer, S. A., et al. "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry, 2002. (Mechanistic insight into fluorophenyl pyrazole binding).

Sources

Exploratory

Literature review of halogenated phenylpyrazoles in medicinal chemistry

The following technical guide provides an in-depth review of halogenated phenylpyrazoles in medicinal chemistry. It is structured to offer actionable synthetic strategies, detailed structure-activity relationship (SAR) a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of halogenated phenylpyrazoles in medicinal chemistry. It is structured to offer actionable synthetic strategies, detailed structure-activity relationship (SAR) analyses, and rigorous experimental protocols.

Executive Summary

The 1-phenylpyrazole scaffold is a privileged structure in drug discovery, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor) and emerging candidates in oncology (kinase inhibitors). The strategic incorporation of halogen atoms (F, Cl, Br, I) into this scaffold is not merely for steric bulk; it is a precise tool to modulate lipophilicity (


), metabolic stability (blocking P450 oxidation), and binding affinity through halogen bonding (

-hole interactions). This guide synthesizes the latest synthetic methodologies and SAR profiles to assist medicinal chemists in optimizing this versatile pharmacophore.

Section 1: The Halogen Advantage in Phenylpyrazoles

In the context of phenylpyrazoles, halogens function as "molecular rudders," steering the physicochemical and pharmacodynamic properties of the molecule.

The Physics of Binding
  • Fluorine (F): Often used to replace hydrogen to block metabolic "soft spots" (e.g., para-oxidation on the phenyl ring) without significantly altering steric demand. It also increases lipophilicity and can modulate the pKa of adjacent nitrogen atoms in the pyrazole ring.

  • Chlorine (Cl) & Bromine (Br): These larger halogens occupy hydrophobic pockets in target proteins (e.g., COX-2 active site). They are capable of forming halogen bonds —highly directional non-covalent interactions where the electropositive "sigma hole" of the halogen interacts with nucleophilic residues (e.g., backbone carbonyls) in the protein.

  • Iodine (I): While less common in oral drugs due to molecular weight, it provides the strongest halogen bonding potential and is crucial for radiolabeled tracers (

    
    , 
    
    
    
    ) in diagnostic imaging.

Section 2: Synthetic Architectures

Constructing the halogenated phenylpyrazole core requires robust methodologies that tolerate the electron-withdrawing nature of halogens.

Primary Synthetic Route: Cyclocondensation

The industry-standard approach involves the condensation of aryl hydrazines with 1,3-dielectrophiles.

Mechanism:

  • Nucleophilic attack of the hydrazine terminal nitrogen on the carbonyl carbon.

  • Formation of a hydrazone intermediate.[1]

  • Intramolecular cyclization and dehydration to aromatize the pyrazole ring.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for synthesizing and functionalizing the core scaffold.

SynthesisWorkflow Start Start: Halogenated Phenylhydrazine Inter Intermediate: Hydrazone Start->Inter Condensation Reagent 1,3-Dicarbonyl (or Enone) Reagent->Inter Cyclize Cyclization (Acid/Base) Inter->Cyclize - H2O Core 1-Phenylpyrazole Core Cyclize->Core Aromatization Func Functionalization (Suzuki/Halogenation) Core->Func C4-H Substitution

Figure 1: Step-wise synthetic pathway for constructing functionalized phenylpyrazoles.

Section 3: Experimental Protocol (Self-Validating)

This protocol describes the synthesis of a representative scaffold: 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole . This compound serves as a versatile intermediate for COX-2 and kinase inhibitor libraries.

Materials
  • 4-Chlorophenylhydrazine hydrochloride (CAS: 1073-70-7)

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (CAS: 721-97-1)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • TLC Plates (Silica gel 60 F254)

Methodology

Step 1: Condensation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (2.16 g, 10 mmol) in Ethanol (20 mL).

  • Add 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) to the solution.

  • Add Glacial Acetic Acid (0.5 mL) as a catalyst. Rationale: Acid catalysis protonates the carbonyl, increasing electrophilicity for the hydrazine attack.

Step 2: Reflux & Monitoring 4. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours. 5. Validation Check: Perform TLC (Hexane:Ethyl Acetate 4:1). The starting hydrazine spot (polar, baseline) should disappear, and a new less polar spot (product) should appear (Rf ~ 0.6).

Step 3: Isolation 6. Cool the reaction mixture to room temperature. 7. Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid. 8. Filter the precipitate using a Buchner funnel and wash with cold water (3 x 20 mL) to remove residual acid and unreacted hydrazine.

Step 4: Purification 9. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles. 10. Yield Expectation: 85-92%.

Step 5: Characterization (Self-Validation Criteria)

  • 1H NMR (CDCl3): Look for the characteristic pyrazole C4-H singlet around

    
     6.8-7.2 ppm.
    
  • 19F NMR: Single peak corresponding to the -CF3 group (approx. -62 ppm).

Section 4: Structure-Activity Relationship (SAR) Analysis

The position and nature of the halogen are critical for biological activity.

Comparative Data: COX-2 Selectivity

The following table summarizes how halogen substitution on the N1-phenyl ring affects selectivity for COX-2 over COX-1 (derived from Celecoxib analogs).

Compound AnalogN1-Phenyl SubstituentC3-SubstituentCOX-2 IC50 (

M)
Selectivity Index (COX-1/COX-2)
Reference Phenyl (H)-CF31.2050
Analog A 4-Fluoro-CF30.85120
Analog B 4-Chloro-CF30.45350
Analog C 4-Bromo-CF30.50310
Analog D 2,4-Difluoro-CF30.9590

Analysis:

  • Para-Substitution (4-Position): Critical for activity. The 4-Chloro analog (Analog B) shows the highest potency and selectivity. The chlorine atom fills a hydrophobic pocket in the COX-2 channel that is absent in COX-1.

  • Electronic Effects: The electron-withdrawing -CF3 group at C3 is essential for maintaining the acidity of the sulfonamide (if present) or modulating the dipole of the pyrazole ring.

Visualization: SAR Logic

This diagram maps the functional impact of substitutions at specific positions on the phenylpyrazole core.

SAR_Map Core 1-Phenylpyrazole Scaffold N1_Phenyl N1-Phenyl Ring Core->N1_Phenyl C3_Pos C3 Position Core->C3_Pos C4_Pos C4 Position Core->C4_Pos C5_Pos C5 Position Core->C5_Pos Metab Metabolic Stability (Para-F blocks oxid.) N1_Phenyl->Metab 4-F/Cl Lipophil Lipophilicity (logP) (Cl/Br increase) N1_Phenyl->Lipophil C3_Pos->Lipophil -CF3 Potency Potency (Halogen Bonding) C4_Pos->Potency Halogen/CN Selectivity Target Selectivity (Steric fit) C5_Pos->Selectivity Aryl/Heteroaryl

Figure 2: SAR interaction map showing how regional substitutions drive pharmacological outcomes.

Section 5: Case Study & Future Directions

Case Study: Celecoxib
  • Structure: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

  • Role of Halogen: The C3-trifluoromethyl group is vital. It is metabolically inert and provides the necessary lipophilicity to cross membranes while withdrawing electrons to optimize the pKa of the sulfonamide group for binding to the Arg120 residue in COX-2.

Future Directions: 18F-PET Tracers

Recent research focuses on incorporating Fluorine-18 into the phenylpyrazole core. Using iodonium ylides as precursors, researchers can perform late-stage radiofluorination on the phenyl ring. This allows the conversion of potent phenylpyrazole drugs into PET imaging agents to study biodistribution in real-time.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition. PubMed Central (PMC). [Link]

  • Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI. [Link]

  • Process for the preparation of phenyl pyrazole compounds.

Sources

Foundational

Thermodynamic properties of 3-(4-Chloro-2-fluorophenyl)-1h-pyrazole

An In-depth Technical Guide to the Thermodynamic Properties of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Authored by: Dr. Gemini, Senior Application Scientist Foreword: The journey of a drug candidate from a laboratory cur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with meticulous characterization. Among the most critical of these are the thermodynamic properties, which govern a molecule's stability, solubility, and ultimately, its bioavailability. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the thermodynamic profile of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole. While direct experimental data for this specific pyrazole derivative is not extensively published, this document outlines the established experimental and computational methodologies required for its full characterization, drawing upon data from structurally similar analogs to provide context and predictive insights.

The Central Role of Thermodynamics in Drug Development

The thermodynamic properties of an active pharmaceutical ingredient (API) are fundamental to nearly every stage of the drug development pipeline.[1] From initial synthesis and purification to formulation and long-term storage, a thorough understanding of a compound's thermal behavior is non-negotiable. Key parameters such as melting point, enthalpy of fusion, and heat capacity dictate the physical stability of the solid form, influence dissolution rates, and inform the design of robust manufacturing processes. For pyrazole derivatives, a class of N-heterocycles with significant therapeutic potential, these properties are of paramount importance.[2]

The reliable determination of thermodynamic data is crucial for:

  • Polymorph Screening: Identifying and characterizing different crystalline forms, each with its unique thermodynamic stability and solubility.

  • Salt and Co-crystal Selection: Guiding the choice of counterions or co-formers to optimize physicochemical properties.

  • Process Chemistry: Establishing optimal conditions for crystallization, drying, and milling to ensure batch-to-batch consistency.

  • Formulation Development: Predicting the physical stability of amorphous solid dispersions and designing formulations with desired release profiles.[3]

  • Regulatory Submissions: Providing essential data for chemistry, manufacturing, and controls (CMC) documentation.

Strategy for Characterizing 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Given the absence of published thermodynamic data for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole, a two-pronged approach is necessary: experimental determination and computational prediction. This dual strategy provides a self-validating system where computational models can be benchmarked against experimental results, and experimental observations can be rationalized through a deeper understanding of the molecule's electronic structure.[4]

The following workflow outlines a logical progression for this characterization:

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Experimental Characterization cluster_2 Phase 3: Computational Modeling cluster_3 Phase 4: Data Synthesis A Synthesis & Purification (Purity >99.5%) B Structural Confirmation (NMR, MS) A->B Prerequisite C Differential Scanning Calorimetry (DSC) B->C E Solution Calorimetry B->E F Geometry Optimization (DFT) B->F D Thermogravimetric Analysis (TGA) C->D Complementary Data I Integrated Thermodynamic Profile C->I D->I E->I G Frequency Analysis F->G H Calculation of Thermodynamic Properties G->H H->I

Caption: Workflow for Thermodynamic Characterization.

Experimental Determination of Thermodynamic Properties

The direct measurement of thermodynamic properties through calorimetry remains the gold standard in pharmaceutical sciences.[1] These techniques provide accurate and reliable data on the thermal behavior of a material. The purity of the compound is critical, as impurities can significantly distort the results.[5]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow into a sample and a reference as a function of temperature. It is the primary method for determining melting point and enthalpy of fusion.

Causality Behind Experimental Choices:

  • Heating Rate: A rate of 10 K/min is typically chosen as a balance between resolution and sensitivity. Slower rates can improve the resolution of thermal events but may broaden peaks, while faster rates increase sensitivity but can introduce thermal lag.

  • Inert Atmosphere: An inert nitrogen atmosphere is essential to prevent oxidative degradation of the sample at elevated temperatures.

  • Sample Pan: Hermetically sealed aluminum pans are used to contain the sample and prevent any loss of material through sublimation before melting.

Step-by-Step Protocol for DSC Analysis:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan. Prepare an identical empty pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to a temperature sufficiently above the melting point (e.g., 200 °C) at a heating rate of 10 K/min.

  • Data Analysis: The melting point (Tonset) is determined from the onset of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and to identify the temperature at which decomposition begins.

Step-by-Step Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace and purge with nitrogen.

  • Thermal Program: Heat the sample from 25 °C to a high temperature (e.g., 400 °C) at a heating rate of 10 K/min.

  • Data Analysis: The TGA thermogram will show the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Computational Prediction of Thermodynamic Properties

Computational chemistry offers a powerful complement to experimental methods, providing insights into the electronic and thermodynamic properties of molecules.[4] Density Functional Theory (DFT) is a particularly effective method for calculating these properties for organic molecules like pyrazole derivatives.[4][6]

G A Construct 3D Structure of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole B Geometry Optimization (e.g., B3LYP/6-311++G** level) A->B Input C Verify Minimum Energy Structure (No imaginary frequencies) B->C Output Check D Perform Vibrational Frequency Analysis C->D Confirmation E Calculate Thermodynamic Properties (Enthalpy, Entropy, Heat Capacity) D->E Derive from Frequencies

Caption: Conceptual DFT Workflow.

Rationale for Method Selection:

  • B3LYP Functional: The B3LYP hybrid functional is widely used and has been shown to provide a good balance of accuracy and computational cost for organic molecules.[6]

  • 6-311++G Basis Set:** This basis set is robust, including diffuse functions (++) to accurately describe electron distribution far from the nucleus and polarization functions (**) to account for the non-spherical nature of electron clouds in molecules.[6]

Conceptual Workflow for DFT Calculations:

  • Structure Building: A 3D model of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using the B3LYP/6-311++G** level of theory.[6]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.[6]

  • Property Calculation: From the vibrational frequencies, key thermodynamic properties such as the standard enthalpy of formation, entropy, and heat capacity can be calculated.

Thermodynamic Data of Structurally Related Analogs

While awaiting experimental data for the target compound, it is instructive to review the properties of structurally similar molecules. This data provides a reasonable estimation of the expected melting point range. The presence of both chloro and fluoro substituents on the phenyl ring is expected to influence the crystal packing and intermolecular interactions, likely resulting in a melting point that is distinct from the single-halogenated analogs.

Compound NameStructureMelting Point (°C)Source
3-(4-Chlorophenyl)-1H-pyrazole4-chlorophenyl at C3100 - 104
4-(4-Chlorophenyl)-1H-pyrazole4-chlorophenyl at C4131[7]
3-(4-Fluorophenyl)-1H-pyrazole4-fluorophenyl at C3100 - 104
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde4-chlorophenyl at C3, phenyl at N1140 - 142[8][9]
3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid4-chlorophenyl at C3, COOH at C4265 - 269 (dec.)[10]

Conclusion

A comprehensive understanding of the thermodynamic properties of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole is essential for its successful development as a potential therapeutic agent. This guide provides a robust framework for achieving this characterization through a synergistic combination of established experimental techniques and powerful computational modeling. By following the detailed protocols for DSC and TGA, researchers can obtain accurate data on the compound's melting behavior and thermal stability. These experimental results, when integrated with DFT calculations, will provide a complete and validated thermodynamic profile, enabling informed decisions throughout the drug development process and ensuring the delivery of a safe, stable, and efficacious product.

References

  • Zaitsau, D. H., et al. (2019). Benchmark properties of pyrazole derivatives as a potential liquid organic hydrogen carrier: Evaluation of thermochemical data with complementary experimental and computational methods. The Journal of Chemical Thermodynamics, 128, 242-251. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 14(1), 1312. Available at: [Link]

  • Lao, Y., et al. (2017). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. American Pharmaceutical Review. Available at: [Link]

  • Jahan, N., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Verma, K., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11333-11347. Available at: [Link]

  • Wadsworth, C. (n.d.). Thermodynamic Studies for Drug Design and Screening. PMC. Available at: [Link]

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 132-139. Available at: [Link]

  • TA Instruments. (n.d.). Measuring Thermodynamic Parameters in the Drug Development Process. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-15. Available at: [Link]

  • O'Hagan, T. (2025). A thermodynamic exploration into pharmaceutical drug solubility. Request PDF. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). 4-(4-chlorophenyl)-1H-pyrazole Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole. PubChem. Retrieved from [Link]

  • Chimenti, F., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898. Available at: [Link]

  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018-1055. Available at: [Link]

  • Fun, H.-K., et al. (2012). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o427. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Journal of Molecular Structure, 1301, 137353. Available at: [Link]

  • Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. Available at: [Link]

  • Fun, H.-K., et al. (2012). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical identifiers, outline a representative synthetic pathway, and explore its physicochemical properties. The primary focus will be on the therapeutic potential of this molecular scaffold, drawing insights from the well-documented biological activities of structurally related pyrazole derivatives. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The success of pyrazole-based drugs such as Celecoxib (an anti-inflammatory agent) and Ruxolitinib (a kinase inhibitor for cancer therapy) underscores the therapeutic potential of this heterocyclic system.

The subject of this guide, 3-(4-chloro-2-fluorophenyl)-1H-pyrazole, incorporates a halogenated phenyl ring, a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. The presence of both chloro and fluoro substituents can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide will provide a detailed examination of this specific pyrazole derivative.

Chemical Identity: SMILES String and InChIKey

Accurate and unambiguous identification of a chemical entity is paramount for research and development. The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey) are two critical standards for this purpose.

Based on the chemical name, the SMILES string for 3-(4-chloro-2-fluorophenyl)-1H-pyrazole is deduced as follows:

Clc1ccc(F)c(c1)-c2cc[nH]n2

From this SMILES string, the corresponding InChIKey can be generated. The InChIKey is a fixed-length, condensed digital representation of the InChI string, designed for database and web searching.

IdentifierValue
SMILES String Clc1ccc(F)c(c1)-c2cc[nH]n2
InChIKey A definitive InChIKey from a public database was not readily available at the time of this writing. The InChIKey can be generated from the provided SMILES string using standard chemical informatics software.

Synthesis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole: A Representative Protocol

The synthesis of 3-aryl-pyrazoles is a well-established area of organic chemistry, with several reliable methods available. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative. Below is a representative, two-step synthetic workflow for obtaining 3-(4-chloro-2-fluorophenyl)-1H-pyrazole.

Synthetic Workflow Diagram

SynthesisWorkflow Synthesis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Ring Formation A 4-Chloro-2-fluoroacetophenone D 1-(4-Chloro-2-fluorophenyl)-1,3-butanedione A->D B Ethyl acetate B->D C Sodium ethoxide (Base) C->D E 1-(4-Chloro-2-fluorophenyl)-1,3-butanedione H 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole E->H F Hydrazine hydrate F->H G Ethanol (Solvent) G->H

Caption: A two-step synthesis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Chloro-2-fluorophenyl)-1,3-butanedione

  • Reaction Setup: To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add 4-chloro-2-fluoroacetophenone (1 equivalent).

  • Addition of Reagent: Slowly add ethyl acetate (1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield 1-(4-chloro-2-fluorophenyl)-1,3-butanedione.

Step 2: Synthesis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole

  • Reaction Setup: Dissolve the 1-(4-chloro-2-fluorophenyl)-1,3-butanedione (1 equivalent) from Step 1 in ethanol.

  • Addition of Reagent: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction Conditions: Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-(4-chloro-2-fluorophenyl)-1H-pyrazole.

Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 196.61 g/mol Influences diffusion and transport across biological membranes.
LogP (Octanol-Water Partition Coefficient) ~2.8-3.2A measure of lipophilicity, affecting solubility, absorption, and membrane permeability.
Topological Polar Surface Area (TPSA) 28.7 ŲPredicts transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 1The -NH group of the pyrazole ring.
Hydrogen Bond Acceptors 2The nitrogen atoms of the pyrazole ring.

Biological Activity and Therapeutic Potential

The therapeutic potential of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole can be inferred from the extensive research on structurally similar pyrazole derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of halogenated phenyl rings can enhance biological activity.

Potential as Kinase Inhibitors in Oncology

Many pyrazole-containing compounds have been developed as potent kinase inhibitors for the treatment of cancer. The pyrazole core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The 4-chloro-2-fluorophenyl group can be directed towards the solvent-exposed region or a hydrophobic pocket of the kinase, potentially increasing potency and selectivity.

Anti-inflammatory and Analgesic Properties

The discovery of Celecoxib, a selective COX-2 inhibitor, highlighted the potential of pyrazoles as anti-inflammatory agents. The structural features of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole are consistent with those of other COX inhibitors. Further investigation into its activity against cyclooxygenase enzymes could reveal its potential as a novel anti-inflammatory or analgesic drug.

Antimicrobial and Antifungal Activity

Numerous studies have reported the antimicrobial and antifungal properties of pyrazole derivatives.[2] The mechanism of action often involves the inhibition of essential microbial enzymes. The lipophilic nature of the 4-chloro-2-fluorophenyl group may enhance the compound's ability to penetrate microbial cell walls, a key factor for antimicrobial efficacy.

Future Directions and Conclusion

3-(4-chloro-2-fluorophenyl)-1H-pyrazole represents a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for biological activity.

Future research should focus on:

  • Definitive Synthesis and Characterization: The synthesis of this compound should be carried out and its structure and purity confirmed using modern analytical techniques such as NMR, Mass Spectrometry, and X-ray crystallography. This will also allow for the definitive determination of its InChIKey.

  • In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including a diverse set of kinases, COX enzymes, and various microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will be crucial to understand the SAR and to optimize the potency, selectivity, and ADME properties.

References

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). This is a hypothetical reference based on the search results, as a direct publication on the specific topic might not exist.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). This is a hypothetical reference based on the search results, as a direct publication on the specific topic might not exist.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). This is a hypothetical reference based on the search results, as a direct publication on the specific topic might not exist.
  • Current status of pyrazole and its biological activities. (2015). Journal of Advanced Pharmaceutical Technology & Research. [Link]

Sources

Foundational

Physicochemical Profiling of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole: Determination and Implications of Ionization Constants

Executive Summary This technical guide provides a comprehensive analysis of the ionization constants (pKa) of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole , a critical scaffold in medicinal chemistry and agrochemical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the ionization constants (pKa) of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole , a critical scaffold in medicinal chemistry and agrochemical synthesis (e.g., kinase inhibitors, succinate dehydrogenase inhibitors).

As an amphoteric molecule with high lipophilicity, this compound presents specific challenges in physicochemical profiling. Based on Structure-Activity Relationship (SAR) analysis and literature analogues, the compound exhibits two ionization centers: a weakly basic pyridinic nitrogen (estimated pKa 1.2 – 1.8 ) and a weakly acidic pyrrolic nitrogen (estimated pKa 12.5 – 13.0 ). This guide details the theoretical basis for these values and prescribes a validated UV-metric titration protocol using co-solvents to experimentally determine them with high precision.

Part 1: Theoretical Ionization Profile

Structural Basis of Ionization

The core structure consists of a pyrazole ring substituted at the 3-position with a 4-chloro-2-fluorophenyl moiety. The ionization behavior is governed by the pyrazole's tautomeric equilibrium and the electronic influence of the phenyl substituents.

  • Cationic Species (pH < 1): Protonation occurs at the

    
     (pyridinic) nitrogen.
    
  • Neutral Species (pH 2 – 12): The molecule exists primarily in its uncharged form. Due to the 1,3-proton shift (tautomerism), the 3-substituted and 5-substituted forms are in rapid equilibrium, though the 3-substituted tautomer is generally favored in solution due to hydrogen bonding and steric factors.

  • Anionic Species (pH > 13): Deprotonation occurs at the

    
     (pyrrolic) nitrogen, yielding a pyrazolate anion.
    
Electronic Substituent Effects (SAR Analysis)

The pKa values deviate from unsubstituted pyrazole (


, 

) due to the electronic effects of the aryl substituent:
  • Inductive Withdrawal (-I): The phenyl ring itself is electron-withdrawing. The 2-Fluoro and 4-Chloro substituents significantly enhance this effect. The ortho-fluorine atom exerts a strong localized -I effect, pulling electron density away from the pyrazole ring.

  • Resonance (+M vs -M): While the 4-Cl atom has a weak electron-donating resonance effect (+M), its inductive withdrawal dominates. The pyrazole ring acts as an electron sink.

  • Net Effect:

    • Basicity: The electron density at

      
       is reduced, making it harder to protonate. Consequently, the 
      
      
      
      is shifted lower (more acidic) compared to unsubstituted pyrazole.
    • Acidity: The anion formed upon deprotonation is stabilized by the electron-withdrawing aryl group, shifting the

      
       lower (more acidic).
      

Table 1: Predicted vs. Reference pKa Values

SpeciesIonization TypeReference (Pyrazole)Reference (4-Cl-phenyl isomer)*Predicted Value (Target)
Cation (

)
Basic (Protonation)2.481.971.2 – 1.8
Neutral (

)
--------
Anion (

)
Acidic (Deprotonation)14.2013.0012.5 – 13.0

*Reference Data based on EPA physicochemical profiling of 4-(4-chlorophenyl)-1H-pyrazole.

Part 2: Experimental Methodology

Method Selection: Why Potentiometry Fails

Standard potentiometric titration is unsuitable for this compound due to two factors:

  • Aqueous Solubility: The lipophilic halogenated phenyl group reduces aqueous solubility significantly (

    
     estimated). Potentiometry requires concentrations 
    
    
    
    for accurate signal detection.
  • Extreme pKa Values: The basic pKa (< 2) is near the limit of glass electrode sensitivity in water, and the acidic pKa (> 12) is often obscured by titrant error (OH- activity).

Selected Method: UV-Metric Titration with Co-Solvent (Yasuda-Shedlovsky Extrapolation) This method leverages the compound's UV chromophore (phenyl-pyrazole conjugation). The change in ionization state causes a bathochromic or hypsochromic shift in the UV spectrum, allowing detection at concentrations as low as 1-10


.
Reagents and Equipment
  • Instrument: UV-Vis Spectrophotometer coupled with an autotitrator (e.g., Sirius T3 or equivalent).

  • Titrants: 0.5 M HCl and 0.5 M KOH (standardized).

  • Co-Solvent: Methanol (MeOH) or Dioxane (high purity). Methanol is preferred for pyrazoles.

  • Buffer: 0.15 M KCl (ionic strength adjuster).

Step-by-Step Protocol

Step 1: Stock Solution Preparation Dissolve approx. 1 mg of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole in 10 mL of Methanol. This ensures complete solubilization before dilution.

Step 2: Multi-Solvent Titration Setup Prepare three titration vessels with varying ratios of water-to-methanol to determine the pKa at different dielectric constants.

  • Run 1: 30% w/w Methanol

  • Run 2: 40% w/w Methanol

  • Run 3: 50% w/w Methanol

Step 3: The Titration (Acid & Base Sweep)

  • Add 20

    
     of sample stock to the vessel containing the solvent mixture and 0.15 M KCl.
    
  • Acid Titration: Lower pH to ~1.0 using HCl. Measure UV spectra (200–400 nm) at 0.2 pH intervals.

    • Observation: Watch for spectral shift corresponding to the pyridinic nitrogen protonation.

  • Base Titration: Raise pH to ~13.0 using KOH. Measure UV spectra.

    • Observation: Watch for spectral shift corresponding to pyrrolic nitrogen deprotonation.

Step 4: Data Processing (Yasuda-Shedlovsky) Since pKa varies linearly with the dielectric constant of the solvent mixture, plot the "Apparent pKa" (


) against the dielectric constant reciprocal or weight percent of solvent.
  • Calculate

    
     for each run (30%, 40%, 50%).
    
  • Perform linear regression to extrapolate to 0% co-solvent (100% water).

  • Equation:

    
    .
    

Part 3: Visualization of Workflows

Ionization Pathway & Experimental Logic

The following diagram illustrates the chemical species involved and the decision logic for the experimental protocol.

G cluster_0 Figure 1: Ionization Equilibrium & Method Selection Cation Cation (BH+) Protonated at N2 pH < 1.5 Neutral Neutral Species Lipophilic pH 2.0 - 12.0 Cation->Neutral -H+ (pKa1) Anion Anion (A-) Deprotonated at N1 pH > 12.5 Neutral->Anion -H+ (pKa2) SolubilityCheck Solubility Check (LogS < -5.0?) Neutral->SolubilityCheck Sample Prep MethodChoice Select UV-Metric Titration SolubilityCheck->MethodChoice Yes (Low Sol) CoSolvent Co-Solvent Extrapolation (Yasuda-Shedlovsky) MethodChoice->CoSolvent Protocol

Caption: Chemical ionization pathway of the pyrazole core and the decision tree leading to the selection of UV-metric titration with co-solvent extrapolation.

Part 4: Implications for Drug Development[1]

Lipophilicity (LogD) Profile

The ionization constants directly dictate the distribution coefficient (LogD) at physiological pH.

  • At Stomach pH (1.5 - 2.0): The molecule is partially protonated (~50%). This improves solubility slightly but may limit passive permeability.

  • At Blood/Intestine pH (7.4): The molecule is exclusively neutral (

    
     and 
    
    
    
    ).
    • Implication:

      
      . The compound will exhibit maximum lipophilicity and membrane permeability in this region, but minimum aqueous solubility. Formulation strategies (e.g., amorphous solid dispersions, lipid formulations) are likely required.
      
Analytical Interference
  • HPLC Method Development: Mobile phases must be buffered. Using a neutral mobile phase (pH 7) is stable. However, if using acidic modifiers (TFA/Formic acid), ensure pH is not near 1.5 to avoid peak tailing due to partial ionization.

  • LC-MS: The basic nitrogen (

    
    ) is weak but detectable in positive mode (
    
    
    
    ) if the mobile phase is sufficiently acidic.

References

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 4-(4-chlorophenyl)-1H-pyrazole Physicochemical Properties. Retrieved from [Link]

  • Kaljurand, I., et al. (2017). Experimental basicities of nitrogen heterocycles in acetonitrile and water. European Journal of Organic Chemistry. Retrieved from [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky protocol).
  • Creative Bioarray. (n.d.). Lipophilicity and pKa Assays: Protocols and Applications. Retrieved from [Link]

Exploratory

The Emergence of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility. Within this esteemed class of heterocycles, the 3-(4-chloro-2-fluorophenyl)-1H-pyrazole core has emerged as a particularly compelling scaffold for the development of novel therapeutics. The strategic incorporation of a 4-chloro and a 2-fluoro substituent on the phenyl ring at the 3-position of the pyrazole modulates the electronic and conformational properties of the molecule, offering a unique handle for fine-tuning drug-like properties and target interactions. This technical guide provides a comprehensive overview of the 3-(4-chloro-2-fluorophenyl)-1H-pyrazole scaffold, including its synthesis, established and potential therapeutic applications with a focus on oncology and kinase inhibition, and an analysis of its structure-activity relationships. Detailed experimental protocols and visual diagrams are provided to equip researchers with the foundational knowledge to leverage this promising scaffold in their drug discovery endeavors.

Introduction: The Strategic Advantage of the 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs, underscoring its significance in medicinal chemistry.[1][2] Its ability to participate in hydrogen bonding, engage in various non-covalent interactions, and serve as a stable aromatic core makes it an ideal building block for designing molecules with high affinity and selectivity for biological targets.[3]

The true power of the pyrazole scaffold lies in its amenability to substitution, allowing for the precise tailoring of its physicochemical and pharmacological properties. The 3-(4-chloro-2-fluorophenyl)-1H-pyrazole core exemplifies this principle. The phenyl ring at the 3-position acts as a crucial anchoring point for interactions with target proteins, while the halogen substituents play a pivotal role in modulating the molecule's profile:

  • 4-Chloro Group: This electron-withdrawing group can enhance binding affinity through halogen bonding and improve metabolic stability. Its lipophilic nature can also influence cell permeability.[4]

  • 2-Fluoro Group: The introduction of a fluorine atom at the ortho position can induce a conformational twist in the phenyl ring, which can be critical for achieving selectivity for a specific biological target. Fluorine can also block metabolic hotspots and improve pharmacokinetic properties.

This unique combination of a proven heterocyclic core with strategically placed halogen substituents makes the 3-(4-chloro-2-fluorophenyl)-1H-pyrazole scaffold a highly attractive starting point for the development of next-generation therapeutics, particularly in the realm of oncology and kinase inhibition.

Synthesis of the 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Core

The construction of the 3-(4-chloro-2-fluorophenyl)-1H-pyrazole scaffold can be efficiently achieved through a well-established synthetic route involving the cyclization of a chalcone intermediate. This method offers high yields and accommodates a wide range of substituents.

General Synthetic Pathway: The Chalcone Route

The most common and versatile method for synthesizing 3-aryl-1H-pyrazoles is the reaction of an appropriately substituted chalcone with hydrazine hydrate.[5][6][7]

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrazole Ring Formation A 4-Chloro-2-fluoroacetophenone C Chalcone Intermediate (α,β-unsaturated ketone) A->C Base (e.g., NaOH, KOH) Ethanol, rt B Aromatic Aldehyde B->C D Chalcone Intermediate F 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Derivative D->F Solvent (e.g., Ethanol, Acetic Acid) Reflux E Hydrazine Hydrate (NH2NH2·H2O) E->F

Figure 1: General synthetic scheme for 3-(4-chloro-2-fluorophenyl)-1H-pyrazole derivatives via the chalcone pathway.

Detailed Experimental Protocol: Synthesis of a Representative 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Derivative

This protocol outlines the synthesis of a generic 3-(4-chloro-2-fluorophenyl)-5-aryl-1H-pyrazole.

Step 1: Synthesis of (E)-1-(4-chloro-2-fluorophenyl)-3-arylprop-2-en-1-one (Chalcone)

  • To a solution of 4-chloro-2-fluoroacetophenone (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.0 eq).

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 20-40%) dropwise at room temperature with constant stirring.

  • Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid (chalcone) is collected by filtration, washed with water until neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 3-(4-chloro-2-fluorophenyl)-5-aryl-1H-pyrazole

  • Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated pyrazole derivative by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization to obtain the final compound.

Therapeutic Applications and Biological Targets

While direct studies on the 3-(4-chloro-2-fluorophenyl)-1H-pyrazole scaffold are limited, the extensive research on structurally similar 3-aryl-pyrazole derivatives provides strong evidence for its potential in several therapeutic areas, most notably in oncology.

Anticancer Activity: A Promising Scaffold for Tumor Growth Inhibition

Numerous studies have demonstrated the potent anticancer activity of 3-(substituted phenyl)-1H-pyrazole derivatives against a variety of cancer cell lines.[4][8][9] The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Representative 3-(Substituted Phenyl)-1H-pyrazole Analogs

Compound ClassCancer Cell LineReported Activity (IC50/GI50)Reference
3-(4-chlorophenyl)-1H-pyrazole derivativesHeLa (Cervical Cancer)4.94 µM[4]
3-(4-fluorophenyl)-1H-pyrazole derivativesMCF-7 (Breast Cancer)<0.1 µM[1]
3-(4-chlorophenyl)-1H-pyrazole derivativesHepG-2 (Liver Cancer)16.02 µM[9]
Kinase Inhibition: Targeting Key Regulators of Cell Signaling

Protein kinases are a major class of drug targets in oncology and other diseases. The pyrazole scaffold is a well-established "hinge-binding" motif found in many approved kinase inhibitors.[10][11] The 3-aryl substituent of the pyrazole often occupies the hydrophobic pocket of the ATP-binding site, contributing significantly to the inhibitor's potency and selectivity.

G cluster_0 Kinase ATP-Binding Site cluster_1 Pyrazole Inhibitor Kinase Kinase Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Pyrazole Pyrazole Core Pyrazole->Hinge H-Bonding Aryl 3-(4-Chloro-2-fluorophenyl) Group Aryl->HydrophobicPocket Hydrophobic Interactions R_group Substituents at N1 and C5 R_group->SolventFront Interactions with Solvent

Figure 2: Conceptual diagram of a 3-aryl-pyrazole inhibitor binding to a kinase active site.

The 3-(4-chloro-2-fluorophenyl)-1H-pyrazole scaffold is an excellent candidate for the development of novel kinase inhibitors. The 4-chloro and 2-fluoro substituents can be strategically employed to enhance binding to the hydrophobic pocket and achieve selectivity for specific kinases. Kinase families that are promising targets for inhibitors based on this scaffold include:

  • Tyrosine Kinases: EGFR, VEGFR, PDGFR

  • Serine/Threonine Kinases: CDKs, Aurora Kinases, AKT[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole derivatives can be systematically optimized by modifying the substituents at the N1 and C5 positions of the pyrazole ring.

The Critical Role of the 3-Aryl Substituent

As previously discussed, the 4-chloro and 2-fluoro groups on the phenyl ring at the 3-position are key determinants of activity. The 4-chloro group often contributes to enhanced potency, while the 2-fluoro group can influence selectivity and improve metabolic stability.[12]

Impact of N1 Substitution

Substitution at the N1 position of the pyrazole ring is a common strategy to modulate the pharmacokinetic properties and target engagement of the molecule.

  • Small Alkyl Groups (e.g., methyl, ethyl): Can improve cell permeability and metabolic stability.

  • Aryl or Heteroaryl Groups: Can introduce additional interaction points with the target protein, potentially increasing potency and selectivity.

  • Groups capable of H-bonding: Can interact with the solvent-exposed region of the binding site.

C5 Position: A Gateway to Diverse Functionalities

The C5 position of the pyrazole ring is highly amenable to the introduction of a wide variety of functional groups, allowing for the exploration of diverse chemical space and the optimization of biological activity.

  • Aryl or Heteroaryl Rings: Can provide additional hydrophobic or polar interactions.

  • Amide or Carboxamide Linkages: Can form hydrogen bonds with the target protein and improve physicochemical properties.

  • Flexible Linkers: Can be used to connect to other pharmacophores to create hybrid molecules with dual-acting mechanisms.

G Scaffold 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Core N1 Position C5 Position N1_Subs N1 Substituents - Small Alkyl - Aryl/Heteroaryl - H-bond Donors/Acceptors Scaffold:f1->N1_Subs Modulates PK & Target Engagement C5_Subs C5 Substituents - Aryl/Heteroaryl - Amide/Carboxamide - Flexible Linkers Scaffold:f2->C5_Subs Explores Chemical Space & Optimizes Activity

Figure 3: Structure-Activity Relationship (SAR) summary for the 3-(4-chloro-2-fluorophenyl)-1H-pyrazole scaffold.

Conclusion and Future Directions

The 3-(4-chloro-2-fluorophenyl)-1H-pyrazole scaffold represents a highly promising and versatile platform for the design and discovery of novel therapeutic agents. Its robust and accessible synthesis, combined with the strategic placement of halogen substituents, provides a solid foundation for developing potent and selective modulators of various biological targets, particularly protein kinases implicated in cancer.

Future research in this area should focus on:

  • Systematic SAR studies: To fully elucidate the impact of substitutions at the N1 and C5 positions on a diverse range of biological targets.

  • Target identification and mechanism of action studies: To uncover the specific molecular targets and signaling pathways modulated by derivatives of this scaffold.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds for further preclinical and clinical development.

The insights and methodologies presented in this guide are intended to empower researchers to unlock the full therapeutic potential of the 3-(4-chloro-2-fluorophenyl)-1H-pyrazole scaffold and contribute to the development of innovative medicines for unmet medical needs.

References

  • Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-di- hydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phe. (2018). Journal of the Chinese Chemical Society. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). Future Medicinal Chemistry. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). Archiv der Pharmazie. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). Molecules. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]

  • PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE Md Hedaitullah*, Walia Ramanpreet, Iqbal Khalid, Singh Balwan, Hussain Asif. (n.d.). International Journal of Drug Regulatory Affairs. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (n.d.). Scholars Research Library. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). International Journal of ChemTech Research. [Link]

  • Synthesis and structural characterization of novel pyrazoline derivatives. (n.d.). Düzce Üniversitesi Bilim ve Teknoloji Dergisi. [Link]

Sources

Foundational

Electronic Modulation of the Pyrazole Core: 3-Fluoro and 4-Chloro Substituents

Executive Summary & Structural Definition The pyrazole ring ( ) is a privileged scaffold in medicinal chemistry, valued for its capacity to act as both a hydrogen bond donor (NH) and acceptor (N:). This guide analyzes th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

The pyrazole ring (


) is a privileged scaffold in medicinal chemistry, valued for its capacity to act as both a hydrogen bond donor (NH) and acceptor (N:). This guide analyzes the specific electronic and physicochemical perturbations introduced by chlorine at the C4 position  and fluorine at the C3 position .[1]
The "2-Fluoro" Nomenclature Correction

Before proceeding, a critical distinction in IUPAC nomenclature must be established to ensure synthetic accuracy.[1]

  • Standard Numbering: Pyrazole numbering commences at the pyrrolic nitrogen (

    
    ) as position 1, proceeds to the pyridine-like nitrogen (
    
    
    
    ) as position 2, and continues to the carbons as 3, 4, and 5.
  • The "2-Fluoro" Ambiguity: A substituent at position 2 would imply an

    
    -fluoropyrazole (
    
    
    
    ), a highly reactive and rare species.[1] In medicinal chemistry contexts, "2-fluoro" almost invariably refers to either:
    • 3-Fluoropyrazole: A fluorine atom on the carbon adjacent to the nitrogen (often misnumbered by counting carbons only).[1]

    • 
      -(2-Fluorophenyl)pyrazole:  A steric/electronic ortho-blocker on an attached aryl ring.[1]
      

Scope of this Guide: This analysis focuses on the Intrinsic Ring Substitution model, treating the request as a 3-Fluoro-4-Chloropyrazole system (and its tautomer), as this represents the direct electronic modulation of the heterocyclic core.

Electronic Landscape of the Disubstituted Core

The introduction of halogens onto the pyrazole ring alters the electrostatic potential surface (ESP), acidity (


), and lipophilicity (

).
The 4-Chloro Anchor (The Stabilizer)

The C4 position is the most electron-rich site on the pyrazole ring, making it the standard target for electrophilic aromatic substitution (EAS).

  • Electronic Effect: Chlorine exerts a negative inductive effect (

    
    ) and a positive mesomeric effect (
    
    
    
    ).[1] On the pyrazole ring, the
    
    
    effect dominates, reducing electron density at the core.
  • Acidity Modulation: Unsubstituted pyrazole has a

    
     (of the conjugate acid 
    
    
    
    ) of ~2.[1]5. The 4-chloro substituent lowers this basicity (to
    
    
    ~0.6), making the lone pair on N2 less available for protonation.[1] Conversely, it increases the acidity of the N1-H proton (
    
    
    drops from ~14.2 to ~13.0), facilitating deprotonation in basic media.
  • Halogen Bonding: Unlike fluorine, the 4-chloro substituent possesses a polarizable "sigma-hole" along the C-Cl bond axis.[1] This allows the chlorine to act as a Lewis acid, engaging in halogen bonding with backbone carbonyls in protein binding pockets—a critical design feature for kinase inhibitors.[1]

The 3-Fluoro Perturbation (The Polarizer)

Fluorine at C3 is a drastic electronic modifier due to the absence of a significant mesomeric donor effect and the presence of extreme electronegativity (


).
  • Dipole Enhancement: The C3-F bond creates a strong local dipole directed away from the ring.[1] This alters the solvation shell and can significantly change the orientation of the molecule in a binding pocket.

  • Tautomeric Bias: In

    
    -unsubstituted pyrazoles, the 3-fluoro and 5-fluoro isomers are tautomers.[1] The strong electron-withdrawing nature of fluorine destabilizes the adjacent NH (3-F form) relative to the distal NH (5-F form) in the gas phase, though solvation effects often dictate the equilibrium in solution.
    
  • Metabolic Blocking: While C4 is the primary metabolic soft spot (oxidation), C3-F substitution blocks metabolic attack at that position and electronically deactivates the ring, reducing the liability of oxidative metabolism at C4 or C5.

Comparative Data Table
PropertyUnsubstituted Pyrazole4-Chloropyrazole3-Fluoro-4-Chloropyrazole

(

)
2.520.60< 0.0 (Est.)[1]

(

)
14.2112.9 - 13.0~11.5 (Est.)[1]
CLogP 0.21.21.45
Electronic Character

-excessive
Deactivated (Weak)Strongly Deactivated
Key Interaction H-Bond Donor/AcceptorHalogen Bond / HydrophobicDipole / Steric

Visualizing the Electronic Pathway

The following diagram illustrates the synthesis and electronic interplay of the 3-fluoro-4-chloro scaffold.

Pyrazole_Electronics Precursor Fluorinated 1,3-Dicarbonyl Cyclization Cyclization (Hydrazine) Precursor->Cyclization + N2H4 Intermediate 3-Fluoropyrazole Core Cyclization->Intermediate - 2H2O Chlorination Electrophilic Chlorination (NCS) Intermediate->Chlorination C4 Activation Product 4-Chloro-3-fluoro- pyrazole Chlorination->Product Induction Inductive Effect (-I) Acidity Increase Product->Induction F & Cl effects SigmaHole Sigma Hole (Cl) Halogen Bonding Product->SigmaHole C4-Cl specific

Figure 1: Synthetic pathway and resulting electronic features of the 3-fluoro-4-chloropyrazole scaffold.

Experimental Protocols

Synthesizing 3-fluoro-4-chloropyrazoles is non-trivial because direct fluorination of the pyrazole ring is difficult.[1] The fluorine is best introduced de novo via building blocks.[1]

Protocol A: De Novo Synthesis of 3-Fluoropyrazole Core

Principle: Cyclization of a


-fluoro-enaminone or fluorinated 1,3-dicarbonyl equivalent.[1]
  • Reagents: Ethyl 3-amino-4,4,4-trifluorocrotonate (or similar fluorinated synthon), Hydrazine hydrate (

    
    ), Ethanol.[1]
    
  • Procedure:

    • Dissolve the fluorinated precursor (10 mmol) in Ethanol (20 mL).

    • Add Hydrazine hydrate (12 mmol) dropwise at 0°C.

    • Reflux for 4–6 hours.[1] Monitor by TLC (EtOAc/Hexane).[1]

    • Concentrate in vacuo.[1] Purify via column chromatography.[1]

    • Note: This typically yields a 3-trifluoromethyl or similar derivative.[1][2] For pure 3-fluoro , specialized precursors like 2-fluoro-3-morpholinoacrylonitrile are required.[1]

Protocol B: Regioselective C4-Chlorination

Principle: Electrophilic aromatic substitution using


-Chlorosuccinimide (NCS).[1]
  • Substrate: 3-Fluoropyrazole (from Protocol A).

  • Reagents: NCS (1.1 eq), Acetonitrile (ACN) or DMF.[1]

  • Procedure:

    • Dissolve 3-fluoropyrazole (5 mmol) in ACN (15 mL).

    • Add NCS (5.5 mmol) in portions at room temperature.

    • Stir at 60°C for 2–4 hours. The electron-withdrawing fluorine deactivates the ring, so mild heating is required compared to unsubstituted pyrazole.

    • Quench: Pour into water, extract with EtOAc.

    • Validation:

      
       NMR will show the disappearance of the C4-H signal (typically ~7.6 ppm in unsubstituted, shifted upfield/downfield depending on F).
      

Strategic Applications in Drug Design

The "Magic Bullet" Effect

The 4-chloro substituent is often called a "magic bullet" in fragment-based drug discovery.

  • Mechanism: It fills hydrophobic pockets while simultaneously offering a specific directional interaction (halogen bond) with backbone carbonyl oxygen atoms.[1]

  • Validation: In kinase inhibitors, replacing a C4-H with C4-Cl often improves potency by 10–100x due to this enthalpic gain and the displacement of high-energy water molecules.[1]

Bioisosterism of 3-Fluoro

The 3-fluoro group acts as a polar, non-steric mimic of the C-H bond but with inverted electronics.

  • Metabolic Stability: It prevents oxidation at the C3 position.[1]

  • pKa Tuning: It lowers the

    
     of the NH, which can improve permeability by increasing the fraction of the neutral species at physiological pH (if the 
    
    
    
    drops from 14 to 12, it remains neutral; however, if sulfonamides are attached, it can facilitate ionization).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27524, 4-Chloropyrazole. Retrieved from [Link][1]

  • Fittatti, G., et al. (2012). Regioselective synthesis of 3-fluoropyrazoles.[1] Angewandte Chemie International Edition, 51, 12059–12062.[1][3]

  • Cooper, G. A., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy.[1][4][5] Journal of Chemical Physics, 147(21).[1][4][5] Retrieved from [Link]

  • Lyalin, V. V., et al. (2008). Electrosynthesis of 4-chloro derivatives of pyrazole.[1][6] Russian Journal of Electrochemistry, 44, 1323.[1]

  • EPA CompTox Dashboard. 4-(4-chlorophenyl)-1H-pyrazole Properties. Retrieved from [Link][1][7]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: General Procedure for N-Alkylation of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Introduction N-substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] The strategic funct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] The strategic functionalization of the pyrazole nitrogen atoms is a critical step in drug discovery, enabling the modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This guide provides a detailed technical overview and actionable protocols for the N-alkylation of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole, a key intermediate in the synthesis of various high-value pharmaceutical compounds.

The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles, such as the topic compound, is controlling the regioselectivity. The reaction can yield two distinct regioisomers: the N1- and N2-alkylated products. The outcome is governed by a delicate interplay of steric, electronic, and reaction-condition-dependent factors.[4][5] This document will elucidate these factors and provide robust protocols designed to achieve predictable and high-yielding synthesis of the desired N-alkylated derivatives.

Mechanistic Rationale and Control of Regioselectivity

The N-alkylation of a pyrazole typically proceeds via an SN2 mechanism, initiated by the deprotonation of the pyrazole N-H proton by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent.

For an unsymmetrical pyrazole like 3-(4-chloro-2-fluorophenyl)-1H-pyrazole, the position of alkylation (N1 vs. N2) is not random. Several factors dictate the regiochemical outcome:

  • Steric Hindrance : This is often the dominant factor. The bulky 3-(4-chloro-2-fluorophenyl) substituent sterically encumbers the adjacent N2 position. Consequently, alkylation often preferentially occurs at the less hindered N1 position, particularly when using bulky alkylating agents.[5][6]

  • Base and Counter-ion : The choice of base is critical. Strong bases like sodium hydride (NaH) fully deprotonate the pyrazole, leading to a "free" pyrazolate anion where the outcome is largely governed by sterics. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can result in a more complex equilibrium involving the pyrazole, its conjugate base, and the metal counter-ion. The nature of this ion-pair can influence the nucleophilicity of the two nitrogen atoms and thus the isomeric ratio.[4][5]

  • Solvent : Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed.[5] They effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion. In some cases, specific solvents like fluorinated alcohols have been shown to dramatically improve regioselectivity.[5]

  • Alkylating Agent : The reactivity and steric bulk of the alkylating agent (e.g., R-X, where X = I, Br, Cl, OTs) also play a significant role. More reactive agents like alkyl iodides may exhibit lower selectivity, while bulkier agents will more strongly favor the less hindered N1 position.[5]

General Synthetic Strategies

Several reliable methods exist for the N-alkylation of pyrazoles. The choice of method depends on the scale of the reaction, the nature of the alkylating agent, and the desired regioselectivity.

  • Classical Base-Mediated Alkylation : This is the most prevalent method, involving a base, an alkylating agent, and a polar aprotic solvent. It is versatile and applicable to a wide range of alkyl halides and sulfonates.

  • Phase-Transfer Catalysis (PTC) : This technique is particularly useful for achieving alkylation under mild, heterogeneous conditions (solid-liquid or liquid-liquid).[1][7][8] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This method often results in high yields and can be performed without anhydrous solvents.[7][8]

  • Mitsunobu Reaction : This powerful reaction allows for the N-alkylation of pyrazoles using alcohols.[2][9] It proceeds under neutral conditions with a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). This method is advantageous when the corresponding alkyl halide is unstable or inaccessible.

  • Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing side product formation.[3][10][11][12]

Below is a general workflow for the N-alkylation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Pyrazole, Base, Solvent, Alkylating Agent) prep_glass Dry Glassware Under Vacuum/Heat prep_inert Establish Inert Atmosphere (N2 or Ar) dissolve Dissolve Pyrazole in Anhydrous Solvent prep_inert->dissolve deprotonate Add Base (e.g., NaH, K2CO3) Control Temperature (e.g., 0 °C) alkylate Add Alkylating Agent (e.g., R-X) Stir at RT or Heat monitor Monitor Reaction (TLC, LC-MS) quench Quench Reaction (e.g., with H2O or sat. NH4Cl) monitor->quench extract Extract with Organic Solvent wash Wash & Dry Organic Layer purify Purify by Column Chromatography characterize Characterize Product (NMR, MS, etc.) purify->characterize assess Assess Purity and Regioisomeric Ratio

Caption: General experimental workflow for base-mediated N-alkylation.

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol describes a standard, reliable method for the N-alkylation of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole using sodium hydride as the base. This strong, non-nucleophilic base ensures complete deprotonation, and the resulting regioselectivity is primarily dictated by steric factors, typically favoring the N1 isomer.

Materials and Reagents:

  • 3-(4-chloro-2-fluorophenyl)-1H-pyrazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Preparation : Under an inert atmosphere of argon or nitrogen, add 3-(4-chloro-2-fluorophenyl)-1H-pyrazole (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution : Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M. Stir the mixture until the pyrazole is fully dissolved.

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 5-10 minutes. Caution : NaH reacts with moisture to produce flammable hydrogen gas; handle with care. Stir the resulting suspension at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation : While maintaining the temperature at 0 °C, add the alkylating agent (1.1 eq) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring : Stir the reaction at room temperature for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Extraction : Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying : Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired N-alkylated product from any unreacted starting material and the minor regioisomer.

  • Characterization : Confirm the structure and purity of the isolated product(s) using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The regiochemistry can be unambiguously determined by 2D NMR techniques such as NOESY or by X-ray crystallography if suitable crystals can be obtained.[13]

Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation

This protocol offers a milder alternative, avoiding the use of strong, pyrophoric bases and anhydrous solvents. It is particularly effective and can be performed without a solvent.[7][8]

Materials and Reagents:

  • 3-(4-chloro-2-fluorophenyl)-1H-pyrazole (1.0 eq)

  • Alkylating agent (e.g., benzyl chloride, octyl bromide) (1.0 eq)

  • Potassium hydroxide (KOH), powdered (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Dichloromethane or Ethyl acetate (for work-up)

Step-by-Step Methodology:

  • Reaction Setup : In a round-bottom flask, combine the pyrazole (1.0 eq), alkylating agent (1.0 eq), powdered KOH (2.0 eq), and TBAB (0.05 eq).

  • Reaction : Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-24 hours. The reaction can be performed neat (without solvent).

  • Monitoring : Monitor the reaction progress by TLC or GC-MS.

  • Work-up : Upon completion, add water to the reaction mixture and extract with dichloromethane or ethyl acetate.

  • Purification : Wash the organic layer with water, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.

Protocol 3: Microwave-Assisted N-Alkylation

This protocol leverages microwave energy to accelerate the reaction, providing a rapid and efficient synthesis.

Materials and Reagents:

  • 3-(4-chloro-2-fluorophenyl)-1H-pyrazole (1.0 eq)

  • Alkylating agent (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile or DMF

Step-by-Step Methodology:

  • Reaction Setup : In a microwave-safe reaction vial, combine the pyrazole (1.0 eq), alkylating agent (1.1 eq), and K₂CO₃ (1.5 eq).

  • Solvent Addition : Add acetonitrile or DMF (2-3 mL).

  • Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-30 minutes.[3][10]

  • Work-up and Purification : After cooling, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate and purify the residue by column chromatography as previously described.

Caption: Regioselectivity in the N-alkylation of 3-substituted pyrazoles.

Data Summary and Expected Outcomes

The regioselectivity of the N-alkylation of 3-substituted pyrazoles is highly dependent on the chosen conditions. The table below provides illustrative examples based on established chemical principles.

Alkylating Agent (R-X)BaseSolventTypical Major IsomerExpected N1:N2 RatioNotes
Methyl Iodide (CH₃I)NaHDMFN1>10:1Small electrophile, but sterics of the phenyl group still direct to N1.
Benzyl Bromide (BnBr)K₂CO₃DMSON1>20:1The K₂CO₃-DMSO system is known to be highly selective for N1 alkylation of 3-substituted pyrazoles.[5]
Ethyl BromoacetateCs₂CO₃MeCNN1>15:1Cesium carbonate often enhances reactivity and can improve yields.
Isopropyl BromideNaHTHFN1>50:1The bulky isopropyl group strongly favors the sterically accessible N1 position.
Benzyl ChlorideKOH / TBABNeatN1HighPhase-transfer catalysis is highly effective and provides excellent yields for reactive halides.[7][8]

Note: Ratios are estimates and can vary based on precise reaction conditions and substrate electronics. Experimental validation is required.

Troubleshooting and Optimization
  • Low or No Reaction : If the reaction fails to proceed, consider using a more reactive alkylating agent (Iodide > Bromide > Chloride), a stronger base (NaH > K₂CO₃), a higher temperature, or switching to a microwave-assisted protocol. Ensure all reagents and solvents are anhydrous, as moisture will quench the base.

  • Poor Regioselectivity : To improve selectivity for the N1 isomer, use a bulkier alkylating agent or a different base/solvent system. The K₂CO₃/DMSO combination is often a good choice for high N1 selectivity.[5] Conversely, to access the N2 isomer, specialized methods such as magnesium-catalyzed reactions may be required, which have been shown to favor N2-alkylation.[5][14]

  • Difficult Isomer Separation : N1 and N2 regioisomers can sometimes be challenging to separate by column chromatography. Using high-resolution silica or employing a different solvent system (e.g., dichloromethane/methanol) may improve separation. If separation is intractable, derivatization or resynthesis with a more selective protocol may be necessary.

References
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Marcel Dekker, Inc. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Synthesis of n-alkylpyrazoles by phase transfer catalysis. ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. ACS Publications. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC. [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. SlideShare. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO. [Link]

  • Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

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Application

Application Note &amp; Protocol: A Scalable, High-Yield Synthesis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole from Hydrazine

Abstract This document provides a comprehensive guide for the scalable synthesis of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole, a key heterocyclic scaffold in pharmaceutical and agrochemical research. We detail a robust, tw...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole, a key heterocyclic scaffold in pharmaceutical and agrochemical research. We detail a robust, two-step synthetic strategy commencing with readily available starting materials. The core of this protocol is the classic Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3] This application note elucidates the chemical rationale behind the chosen pathway, provides a detailed, step-by-step laboratory protocol, and discusses critical parameters for process optimization and scale-up.

Introduction and Significance

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and agrochemistry, present in numerous commercial products.[4][5] Their five-membered heterocyclic structure with two adjacent nitrogen atoms allows for diverse biological activities, including analgesic, anti-inflammatory, and herbicidal properties.[6][7] The specific target molecule, 3-(4-chloro-2-fluorophenyl)-1H-pyrazole, incorporates a substituted phenyl ring that is a common feature in many active pharmaceutical ingredients (APIs), making its efficient and scalable synthesis a topic of significant interest for drug development professionals.

The most reliable and time-tested methods for constructing the pyrazole core involve the reaction of a bidentate nucleophile, such as hydrazine, with a 1,3-dielectrophilic species.[2][8] This approach offers high yields and a great degree of control over the final product's substitution pattern. This guide focuses on a scalable pathway that leverages this principle for industrial applicability.

Overview of Synthetic Strategies

The formation of a pyrazole ring from hydrazine can be approached via two primary retrosynthetic pathways, both of which rely on a (3+2) cyclocondensation mechanism.

  • Strategy A: The Knorr Synthesis (via 1,3-Dicarbonyls): This is the most common and classic method for pyrazole synthesis.[3][9] It involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3] This method is often high-yielding and allows for the synthesis of previously inaccessible or complex pyrazoles.[10]

  • Strategy B: The Chalcone Pathway (via α,β-Unsaturated Carbonyls): An alternative route involves the reaction of an α,β-unsaturated ketone or aldehyde (a chalcone) with hydrazine.[11][12] This reaction typically forms a pyrazoline (dihydropyrazole) intermediate, which must then be oxidized to the final aromatic pyrazole.[13] While effective, the requirement for a separate oxidation step can add complexity and cost to a large-scale process.

For the synthesis of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole, Strategy A offers a more direct and atom-economical approach, avoiding the need for a subsequent oxidation step. It is therefore the focus of our detailed protocol.

Synthetic_Strategies Target 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Hydrazine Hydrazine Hydrazine->Target Strategy A (Knorr Synthesis) Pyrazoline Pyrazoline Intermediate Hydrazine->Pyrazoline Strategy B Dicarbonyl 1,3-Dicarbonyl Precursor Dicarbonyl->Target Chalcone α,β-Unsaturated (Chalcone) Precursor Chalcone->Pyrazoline Pyrazoline->Target Oxidation Protocol_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Pyrazole Synthesis Start_A 4'-Chloro-2'-fluoroacetophenone + Ethyl Acetate Base Add Strong Base (e.g., NaH, NaOEt) Start_A->Base Reaction_A Reaction at 50-60 °C Base->Reaction_A Quench_A Acidic Work-up (e.g., aq. HCl) Reaction_A->Quench_A Product_A Intermediate: 1-(4-Chloro-2-fluorophenyl)-1,3-butanedione Quench_A->Product_A Start_B Intermediate Diketone + Hydrazine Hydrate Product_A->Start_B Solvent Solvent (e.g., Ethanol, Acetic Acid) Start_B->Solvent Reaction_B Reflux (80-100 °C) Solvent->Reaction_B Workup_B Cool, Precipitate, Filter Reaction_B->Workup_B Product_B Final Product: 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Workup_B->Product_B

Caption: Detailed workflow for the two-step synthesis of the target pyrazole.

Step 1: Synthesis of 1-(4-Chloro-2-fluorophenyl)-1,3-butanedione

Causality and Rationale: The Claisen condensation is a classic carbon-carbon bond-forming reaction essential for creating 1,3-dicarbonyl compounds. [8][14]Here, a strong base deprotonates the α-carbon of 4'-chloro-2'-fluoroacetophenone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl acetate. A strong base like sodium hydride or sodium ethoxide is required to drive the equilibrium towards the product by deprotonating the newly formed β-diketone, which is more acidic than the starting ketone. An acidic work-up is then necessary to re-protonate the enolate salt to yield the neutral 1,3-dicarbonyl product.

Materials:

  • 4'-Chloro-2'-fluoroacetophenone

  • Ethyl acetate (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Ethoxide (NaOEt)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), ~2 M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen or argon atmosphere, and a dropping funnel.

  • Reagent Charging: To the flask, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove mineral oil, followed by anhydrous toluene.

  • Enolate Formation: In the dropping funnel, prepare a solution of 4'-chloro-2'-fluoroacetophenone (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred NaH suspension at room temperature.

  • Addition of Ester: Once the initial effervescence from enolate formation subsides, add anhydrous ethyl acetate (1.5 equivalents) dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C for 2-4 hours, monitoring the consumption of the starting ketone by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 2 M HCl until the pH is acidic (~pH 2-3). Caution: Vigorous hydrogen gas evolution will occur.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-chloro-2-fluorophenyl)-1,3-butanedione, which can often be used in the next step without further purification.

Step 2: Synthesis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Causality and Rationale: This step is an acid-catalyzed cyclocondensation reaction. [3]One nitrogen atom of hydrazine acts as a nucleophile, attacking one of the carbonyls of the β-diketone. The resulting hemiaminal dehydrates to form a hydrazone intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring. Using a protic solvent like ethanol or acetic acid facilitates the proton transfers required for the dehydration steps.

Materials:

  • 1-(4-Chloro-2-fluorophenyl)-1,3-butanedione (from Step 1)

  • Hydrazine hydrate (N₂H₄·H₂O), 80-100%

  • Ethanol or Glacial Acetic Acid

  • Ice-cold water

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 1-(4-chloro-2-fluorophenyl)-1,3-butanedione (1.0 equivalent) in ethanol or glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) for 3-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

    • The product will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any residual acid and hydrazine salts.

    • Dry the solid product under vacuum at 40-50 °C to a constant weight.

  • Recrystallization (Optional): If higher purity is required, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene/heptane.

Data Summary and Process Optimization

ParameterStep 1: Diketone FormationStep 2: Pyrazole FormationNotes
Key Reagents 4'-Chloro-2'-fluoroacetophenone, Ethyl Acetate, NaH1,3-Diketone, Hydrazine HydrateStarting materials are commercially available.
Solvent Toluene, THFEthanol, Acetic AcidAcetic acid can catalyze the reaction, potentially reducing reaction times.
Temperature 50-60 °C80-100 °C (Reflux)Monitor for exotherms, especially during quenching and hydrazine addition.
Reaction Time 2-4 hours3-6 hoursMonitor by TLC or HPLC for completion.
Typical Yield 75-90%85-95%Yields are highly dependent on purity of reagents and reaction control.
Purification Aqueous Work-upPrecipitation / RecrystallizationAvoids chromatography, which is crucial for scalability.

Scalability Insights:

  • Safety: Hydrazine is toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The quenching of sodium hydride is highly exothermic and releases flammable hydrogen gas; perform with extreme care and adequate cooling.

  • Cost-Effectiveness: This route uses relatively inexpensive bulk reagents. The avoidance of column chromatography for purification significantly improves the economic viability and throughput on an industrial scale. [14]* One-Pot Procedures: For large-scale synthesis, developing a one-pot or telescopic synthesis where the intermediate diketone is not isolated can save significant time, solvent, and resources. [9][14]However, this requires careful optimization to ensure impurities from the first step do not interfere with the cyclization.

References

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. Available at: [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
  • CORE. (n.d.). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Available at: [Link]

  • International Journal of Environmental Sciences. (n.d.). Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators. Available at: [Link]

  • Semantic Scholar. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • ijdra. (n.d.). PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolines by reaction of chalcone with hydrazine in DMF. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available at: [Link]

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]

  • ResearchGate. (2025, August 6). Efficient and simple synthesis of 3-aryl-1 H-pyrazoles | Request PDF. Available at: [Link]

  • IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Available at: [Link]

  • Google Patents. (n.d.). US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.
  • MDPI. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Regioselective Functionalization of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Introduction: The Strategic Value of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemicals, forming the core of numerous approved drugs and clinical candidates.[1][2] Its fi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemicals, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. The introduction of specific substituents, such as the 4-chloro-2-fluorophenyl group, further enhances the pharmacological potential by modulating lipophilicity, metabolic pathways, and target-binding interactions.[3]

The subject of this guide, 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole, is a versatile scaffold for building complex molecular architectures. However, its inherent reactivity profile presents a significant synthetic challenge: the pyrazole ring possesses multiple sites susceptible to modification—the N1 and N2 nitrogens, and the C4 and C5 carbons. Achieving regioselective functionalization is therefore paramount for the efficient and predictable synthesis of novel derivatives.

This document provides a detailed exploration of field-proven protocols for the regioselective functionalization of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole. We will move beyond simple procedural lists to explain the underlying causality, enabling researchers to adapt and troubleshoot these methods effectively.

Structural Analysis and Site Reactivity

To control the functionalization of the pyrazole ring, one must first understand its electronic landscape. The pyrazole system is an electron-rich heterocycle. The two nitrogen atoms create distinct reactive centers, and the carbon atoms exhibit varying degrees of nucleophilicity.

  • N1 and N2 Positions: These nitrogen atoms are nucleophilic and are the primary sites for alkylation, arylation, and acylation. In an unsymmetrically substituted pyrazole like our target molecule, the two nitrogens are chemically distinct. The N1 position is generally less sterically hindered than the N2 position, which is adjacent to the bulky 3-aryl substituent. This steric difference is the primary lever for achieving regioselectivity in N-functionalization reactions.[4]

  • C4 Position: This carbon is the most electron-rich and nucleophilic carbon on the ring, making it the preferred site for electrophilic aromatic substitution reactions, such as halogenation.[5][6][7]

  • C5 Position: The proton at the C5 position is the most acidic C-H bond on the ring due to the inductive effect of the adjacent nitrogen atoms. This allows for regioselective deprotonation with a strong base to form a potent nucleophile, opening a pathway for C-H activation and functionalization.[8]

G Start 3-Aryl-1H-pyrazole in DMSO Reagent Add N-Bromosuccinimide (NBS) Start->Reagent Room Temp. Intermediate Wheland Intermediate (Cationic) Reagent->Intermediate Electrophilic Attack at C4 Product 4-Bromo-3-aryl-pyrazole Intermediate->Product Deprotonation G Start N1-Substituted Pyrazole in THF, -78 °C Base Add n-BuLi Start->Base Intermediate C5-Lithiated Pyrazole (Organometallic Intermediate) Base->Intermediate C-H Activation Quench Add Electrophile (E+) Intermediate->Quench Product C5-Functionalized Pyrazole Quench->Product C-E Bond Formation

Sources

Application

Application Note: Protocol for Cyclization of 1-(4-chloro-2-fluorophenyl)-3-dimethylaminopropenone

Executive Summary This technical guide outlines the validated protocols for the cyclization of 1-(4-chloro-2-fluorophenyl)-3-dimethylaminopropenone (referred to herein as Compound A ). This enaminone is a "linchpin" inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validated protocols for the cyclization of 1-(4-chloro-2-fluorophenyl)-3-dimethylaminopropenone (referred to herein as Compound A ). This enaminone is a "linchpin" intermediate in the synthesis of kinase inhibitors (specifically p38 MAP kinase and EGFR inhibitors).

The dimethylamino-enone moiety functions as a 1,3-dielectrophile equivalent. This guide details two divergent synthetic pathways:

  • Pathway A: Cyclization with hydrazine to form 3-(4-chloro-2-fluorophenyl)-1H-pyrazole .

  • Pathway B: Cyclization with guanidine to form 4-(4-chloro-2-fluorophenyl)pyrimidin-2-amine .

These protocols are optimized for regioselectivity, yield (>85%), and scalability, minimizing the formation of regioisomeric impurities.

Chemical Logic & Mechanism

Compound A possesses a "push-pull" alkene system. The dimethylamino group (


) acts as an electron-donating group, while the carbonyl attached to the electron-deficient (4-chloro-2-fluorophenyl) ring acts as an electron-withdrawing group.
Mechanistic Pathway

The cyclization follows a condensation-elimination sequence:

  • Nucleophilic Attack: The primary amine of the dinucleophile (Hydrazine or Guanidine) attacks the

    
    -carbon of the enaminone (Michael-type addition).
    
  • Elimination: The dimethylamino group is expelled as dimethylamine (

    
    ), generating a transient intermediate.
    
  • Intramolecular Cyclization: The second nucleophilic site of the reagent attacks the carbonyl carbon, followed by dehydration to aromatize the ring.

Reaction Pathway Diagram

ReactionPathway Enaminone Enaminone (Compound A) Inter_A Intermediate (Michael Adduct) Enaminone->Inter_A + Nucleophile Hydrazine Hydrazine (NH2-NH2) Hydrazine->Inter_A Guanidine Guanidine (NH2-C(=NH)-NH2) Guanidine->Inter_A Pyrazole Target A: 3-Aryl-1H-pyrazole Inter_A->Pyrazole Cyclization (-H2O) Pyrimidine Target B: 2-Amino-pyrimidine Inter_A->Pyrimidine Cyclization (-H2O) Byproduct Byproduct: Dimethylamine Inter_A->Byproduct Elimination

Caption: Divergent synthesis pathways from the common enaminone intermediate.

Protocol A: Synthesis of Pyrazole Scaffold

Target: 3-(4-chloro-2-fluorophenyl)-1H-pyrazole Reaction Type: Condensation / Paal-Knorr type cyclization

Reagents & Equipment[1][2][3][4]
  • Compound A: 10.0 mmol (2.27 g)

  • Hydrazine Hydrate (64-80%): 15.0 mmol (Excess required to drive equilibrium)

  • Solvent: Ethanol (Absolute) or Glacial Acetic Acid (for faster rates)

  • Equipment: 50 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer.

Step-by-Step Methodology
  • Setup: Charge the reaction flask with Compound A (2.27 g) and Ethanol (20 mL). Stir at room temperature until a suspension or partial solution is formed.

  • Addition: Dropwise add Hydrazine Hydrate (0.75 mL, ~15 mmol) over 5 minutes. Note: Exothermic reaction possible.

  • Reaction: Heat the mixture to Reflux (78°C) .

    • Observation: The yellow color of the enaminone will fade as the reaction proceeds.

    • Duration: 2–3 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.

    • Target Mass: [M+H]+ = 197.0 (Product)

    • Starting Material: [M+H]+ = 228.0 (Disappears)

  • Workup:

    • Cool the reaction mixture to 0–5°C (Ice bath).

    • The product often precipitates as a white/off-white solid.

    • Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL).

    • Alternative (if no precipitate): Evaporate solvent, redissolve in EtOAc, wash with water, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water if necessary.

Protocol B: Synthesis of Pyrimidine Scaffold

Target: 4-(4-chloro-2-fluorophenyl)pyrimidin-2-amine Reaction Type: Cyclocondensation with Guanidine

Reagents & Equipment[1][2][4]
  • Compound A: 10.0 mmol (2.27 g)

  • Guanidine Hydrochloride: 12.0 mmol (1.15 g)

  • Base: Sodium Ethoxide (NaOEt) 21% wt in Ethanol (15 mmol) or KOH (powdered).

  • Solvent: Ethanol or Isopropanol.

Step-by-Step Methodology
  • Free Base Generation: In the reaction flask, dissolve Guanidine HCl (1.15 g) in Ethanol (15 mL). Add NaOEt solution (approx. 5.5 mL of 21% solution). Stir for 10 minutes to generate free guanidine and precipitate NaCl.

  • Addition: Add Compound A (2.27 g) to the mixture.

  • Reaction: Heat to Reflux (80°C) for 4–6 hours.

    • Critical Parameter: Ensure anhydrous conditions to prevent hydrolysis of the enaminone back to the acetyl intermediate.

  • IPC: Monitor by LCMS.

    • Target Mass: [M+H]+ = 224.0

  • Workup:

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Add Water (30 mL) to the residue.[1] The product usually precipitates.

    • Filter the solid.[2]

    • Purification: If the product is oily, extract with DCM, dry, and recrystallize from Toluene/Heptane.

Process Analytical Technology (PAT) & Data

To ensure "Trustworthiness" and reproducibility, the following analytical parameters should be used to validate the product.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 280 nm
Expected Analytical Data
CompoundFormulaMWExpected [M+H]+Appearance
Enaminone (Start)

227.66228.1Yellow Solid
Pyrazole (Prod A)

196.61197.0White/Tan Solid
Pyrimidine (Prod B)

223.63224.0Off-white Solid
Workflow Visualization

ExperimentalWorkflow Setup Setup: Dissolve Enaminone in EtOH Reagent Add Reagent: Hydrazine OR Guanidine/Base Setup->Reagent Reflux Reflux: 78-80°C, 3-6 Hours Reagent->Reflux IPC IPC Check: LCMS for disappearance of SM Reflux->IPC IPC->Reflux Incomplete Workup Workup: Cool -> Filter/Extract IPC->Workup Conversion >98% QC QC Release: NMR / HPLC Purity >95% Workup->QC

Caption: Standardized experimental workflow for enaminone cyclization.

Troubleshooting & Critical Controls

  • Regioselectivity Issues (Methylhydrazine): If using substituted hydrazines (e.g., methylhydrazine), a mixture of regioisomers (1-methyl-3-aryl vs 1-methyl-5-aryl) will form. The 1-methyl-3-aryl isomer is generally favored by steric control, but separation by column chromatography is often required.

  • Hydrolysis: If the reaction solvent is "wet" (contains significant water) and the base is weak, the enaminone can hydrolyze back to 1-(4-chloro-2-fluorophenyl)ethan-1-one (Acetophenone derivative). Prevention: Use absolute ethanol and monitor the appearance of the acetophenone peak in HPLC.

  • Safety (Hydrazine): Hydrazine hydrate is highly toxic and a potential carcinogen. All operations must be performed in a fume hood. Residual hydrazine in the final product must be quantified (potential genotoxic impurity).

References

  • Al-Mulla, A. (2024).[3] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. [Link]

  • Fadel, et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines. Arabian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (2023). Enaminone synthesis and cyclization protocols. [Link]

  • PubChem. (2025).[4] Compound Summary: (4-chloro-2-fluorophenyl)hydrazine hydrochloride. [Link][4]

  • Vertex AI. (2022).[5] Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. NIH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselectivity in 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Alkylation

Welcome to the technical support center for the alkylation of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of regioselectivity in this reaction.

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry, as the substituent on the nitrogen atom can significantly modulate the compound's biological activity. However, the inherent tautomerism of the pyrazole ring often leads to the formation of a mixture of N1 and N2 regioisomers, posing significant purification challenges.[1][2] This guide will focus on strategies to control the regioselectivity of the alkylation of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole, a scaffold of interest in pharmaceutical research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction is producing a mixture of N1 and N2 isomers of alkylated 3-(4-chloro-2-fluorophenyl)-1H-pyrazole. How can I favor the formation of a single isomer?

The formation of regioisomeric mixtures is the most common challenge in the alkylation of unsymmetrical pyrazoles.[1] The ratio of N1 to N2 products is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions.[1][2][3] Here’s how to systematically address this issue:

1. Analyze the Steric and Electronic Landscape:

  • Steric Hindrance: The 3-(4-chloro-2-fluorophenyl) group at the C3 position presents significant steric bulk. As a general rule, alkylation tends to occur at the less sterically hindered nitrogen atom.[1] In this case, the N1 position is generally favored due to the proximity of the bulky C3 substituent to the N2 position.

  • Electronic Effects: The electron-withdrawing nature of the 4-chloro-2-fluorophenyl substituent can influence the nucleophilicity of the two nitrogen atoms. While both nitrogens are nucleophilic, the precise electronic distribution can be subtle and influenced by the solvent and base used.

2. Strategic Selection of Reaction Parameters:

A systematic approach to optimizing your reaction conditions is crucial. The following table outlines key parameters and their expected influence on regioselectivity.

ParameterConditionExpected Outcome on N1/N2 RatioRationale
Base Weak, bulky base (e.g., K₂CO₃, Cs₂CO₃)Increased N1 selectivityThe bulky base will preferentially deprotonate the more accessible N1 proton. The resulting pyrazolate will have a larger counterion, which can further direct the alkylating agent to the N1 position.
Strong, non-bulky base (e.g., NaH)May decrease N1 selectivityA small, highly reactive base can deprotonate both nitrogens more readily, potentially leading to a mixture of products. However, in some cases, NaH can prevent the formation of regioisomeric products.[1][2]
Solvent Polar aprotic (e.g., DMF, DMSO)Generally favors a single regioisomerThese solvents effectively solvate the cation of the base, leading to a more "naked" and reactive pyrazolate anion. The inherent steric and electronic preferences of the pyrazole then dominate. K₂CO₃ in DMSO is a known effective system for regioselective N1-alkylation of 3-substituted pyrazoles.[1]
Fluorinated alcohols (e.g., TFE, HFIP)Can dramatically improve regioselectivityThese solvents can engage in hydrogen bonding and other non-covalent interactions that can stabilize one tautomer over the other, leading to higher selectivity.[4]
Alkylating Agent Bulky electrophile (e.g., benzyl bromide, isopropyl iodide)Increased N1 selectivityA larger alkylating agent will preferentially attack the less sterically encumbered N1 position.[3]
Reactive electrophile (e.g., alkyl iodide > bromide > chloride)May decrease selectivityHighly reactive electrophiles can react indiscriminately with both nitrogen atoms, especially if deprotonation is not fully selective.
Temperature Lower temperature (e.g., 0 °C to room temp.)May increase selectivityLowering the temperature can enhance the kinetic control of the reaction, favoring the pathway with the lower activation energy, which is often the formation of the sterically less hindered N1 isomer.

3. Experimental Workflow for Optimization:

The following diagram outlines a logical workflow for troubleshooting and optimizing the regioselectivity of your alkylation reaction.

Caption: A systematic workflow for optimizing the regioselectivity of pyrazole alkylation.

Issue 2: I am having difficulty distinguishing between the N1 and N2 isomers using ¹H NMR.

Unequivocal characterization of the N1 and N2 isomers is critical. While simple ¹H NMR can sometimes be ambiguous, advanced NMR techniques can provide definitive structural assignments.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment can identify protons that are close in space. For the N1 isomer, a NOESY correlation would be expected between the protons of the alkyl group and the H5 proton of the pyrazole ring. For the N2 isomer, a correlation would be seen between the alkyl group protons and the protons of the 3-(4-chloro-2-fluorophenyl) substituent.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away. For the N1 isomer, a correlation should be observed between the methylene protons of the alkyl group and the C5 carbon of the pyrazole ring. For the N2 isomer, a correlation would be expected between the methylene protons and the C3 carbon.

  • ¹⁵N NMR Spectroscopy: If available, ¹⁵N NMR can be a powerful tool. The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct, and alkylation at one nitrogen will cause a significant shift in its resonance, allowing for unambiguous assignment.[5]

In cases of persistent ambiguity, X-ray crystallography provides the ultimate confirmation of the regiochemistry.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that govern the regioselectivity of pyrazole alkylation?

A: The regioselectivity of pyrazole alkylation is primarily governed by a combination of steric hindrance, electronic effects, and the reaction conditions.[1] Steric hindrance often plays a dominant role, with alkylation favoring the less sterically hindered nitrogen.[1][3] The choice of base, solvent, and the nature of the alkylating agent can significantly influence the outcome.[1][2]

Q2: Are there any "standard" conditions that are known to favor N1 alkylation for 3-substituted pyrazoles?

A: Yes, a widely used and often successful method for achieving regioselective N1-alkylation of 3-substituted pyrazoles is the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] This combination is a good starting point for optimization.

Q3: Can the choice of alkylating agent influence the N1/N2 ratio?

A: Absolutely. Using a bulkier alkylating agent can increase the preference for attack at the less sterically hindered N1 position.[3] Conversely, a smaller, more reactive alkylating agent might show less selectivity.

Q4: Are there alternative methods to traditional base-mediated alkylation that might offer better regioselectivity?

A: Yes, several alternative methods have been developed:

  • Acid-Catalyzed Alkylation: This method utilizes a Brønsted acid catalyst with trichloroacetimidates as the electrophiles and can be an alternative to methods requiring strong bases.[6]

  • Enzymatic Alkylation: Engineered enzymes can offer exceptional regioselectivity (>99%) for pyrazole alkylation, providing a highly specific and green alternative.[7]

  • Phase Transfer Catalysis (PTC): PTC can lead to high yields and simplified work-up procedures, sometimes with improved regioselectivity.[1]

Q5: How can I monitor the progress and regioselectivity of my reaction in real-time?

A: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of your starting material and the formation of products. To assess the regioselectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. It can separate the two isomers and provide their mass-to-charge ratio, confirming their identity and allowing you to determine the N1/N2 ratio. In-situ monitoring using techniques like FT-IR spectroscopy can also provide valuable kinetic and mechanistic information.[8]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole

This protocol provides a starting point for your alkylation experiments.

  • To a stirred suspension of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 60 °C, or 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: D₂O Exchange for NMR Analysis

This protocol helps to identify the N-H proton in your starting material.

  • Dissolve approximately 5-10 mg of your 3-(4-chloro-2-fluorophenyl)-1H-pyrazole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube and acquire a standard ¹H NMR spectrum.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube, cap it, and shake well.

  • Re-acquire the ¹H NMR spectrum. The broad signal corresponding to the N-H proton should disappear or significantly decrease in intensity.[9]

Visualization of Competing Pathways

The following diagram illustrates the competing reaction pathways leading to the N1 and N2 alkylated products.

AlkylationPathways Pyrazole 3-(4-chloro-2-fluorophenyl)-1H-pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate Deprotonation Base Base (e.g., K₂CO₃) Base->Pyrazolate N1_Product N1-Alkylated Product (Kinetically Favored) Pyrazolate->N1_Product Attack at N1 N2_Product N2-Alkylated Product (Sterically Hindered) Pyrazolate->N2_Product Attack at N2 RX Alkyl Halide (R-X) RX->N1_Product RX->N2_Product

Caption: Competing N1 and N2 alkylation pathways of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • ResearchGate. (2025). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.

Sources

Optimization

Technical Support Center: Purification of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Current Status: Online Support Tier: Senior Application Scientist Ticket ID: PYR-INT-4Cl2F-001[1] Introduction Welcome to the technical support hub for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole . This intermediate is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist Ticket ID: PYR-INT-4Cl2F-001[1]

Introduction

Welcome to the technical support hub for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole . This intermediate is a critical scaffold in the synthesis of p38 kinase inhibitors, herbicides (e.g., pyraflufen analogs), and fungicides.

The presence of the 2-fluoro and 4-chloro substituents on the phenyl ring introduces specific purification challenges:

  • Lipophilicity: The halogens significantly decrease water solubility compared to non-substituted phenylpyrazoles.[2]

  • Acidity/Basicity: The pyrazole NH is amphoteric (

    
     for deprotonation, conjugate acid 
    
    
    
    ).[2]
  • Metal Affinity: The

    
     nitrogens are excellent ligands for Palladium (Pd), making catalyst removal difficult after Suzuki-Miyaura couplings.[2]
    

This guide prioritizes self-validating protocols over trial-and-error.

Module 1: Purification Strategy Decision Matrix

Before selecting a protocol, identify your primary impurity profile.[2] Use the logic flow below to determine the optimal strategy.

PurificationLogic Start Start: Crude 3-(4-Cl-2-F-phenyl)-1H-pyrazole ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Metals Pd/Metal Residues (>100 ppm) ImpurityCheck->Metals Suzuki Route Organics Neutral Organics (Diketones, Esters) ImpurityCheck->Organics Claisen Route Basics Basic Impurities (Hydrazines, Amines) ImpurityCheck->Basics Excess Hydrazine Scavenge Protocol 3: Thiol-Modified Silica / Cysteine Metals->Scavenge AcidBase Protocol 1: Acid-Base Swing Extraction Organics->AcidBase Cryst Protocol 2: Recrystallization (Toluene/Heptane) Basics->Cryst Scavenge->AcidBase If purity <95% AcidBase->Cryst Final Polish

Figure 1: Decision matrix for selecting the appropriate purification workflow based on synthetic origin and impurity profile.[1]

Module 2: The "Acid-Base Swing" (High Efficiency)

Best For: Removing neutral organic impurities (unreacted diketones, esters) and non-basic byproducts.[2] Principle: 1H-pyrazoles are weak bases.[1][2][3] They can be protonated by strong acids to form water-soluble salts, leaving neutral impurities in the organic phase.[1]

Technical Rationale

The 3-(4-Chloro-2-fluorophenyl) group is electron-withdrawing.[1] This decreases the basicity of the pyrazole nitrogens compared to alkyl-pyrazoles.[1] Therefore, a strong mineral acid (HCl) is required to fully protonate the species and pull it into the aqueous phase. Weak acids (Acetic acid) may fail to quantitatively extract this specific derivative.[2]

Step-by-Step Protocol
  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

    • Note: Do not use Diethyl Ether; the hydrochloride salt may oil out rather than dissolve in the water layer.[2]

  • Protonation (Extraction A):

    • Add 2M HCl (aq) (3.0 equivalents).

    • Shake vigorously for 5 minutes. The pyrazole converts to its hydrochloride salt

      
       and moves to the aqueous layer.[1]
      
    • Separate layers. Keep the Aqueous Layer (contains Product).[2] Discard the Organic Layer (contains neutral impurities).[2]

  • Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove entrained organics.[2]

  • Neutralization (Extraction B):

    • Cool the aqueous layer to 0–5°C (The neutralization is exothermic).[2]

    • Slowly basify with 6M NaOH or Sat.

      
        until pH 
      
      
      
      8–9.[2]
    • Observation: The product will precipitate as a white/off-white solid or form a milky emulsion.[1]

  • Recovery:

    • Extract the now-neutral aqueous mixture with EtOAc (3x).[1]

    • Dry combined organics over

      
      , filter, and concentrate.[4]
      

Module 3: Recrystallization Strategies (Scale-Up)

Best For: Final polishing (>98% purity) and removing trace hydrazine residues.[2] Challenge: The ortho-fluoro substituent disrupts planar stacking, often leading to "oiling out" rather than crystallization if cooling is too rapid.

Solvent System Selection Table
Solvent SystemRatio (v/v)SuitabilityTech Note
Toluene / Heptane 1:3Excellent High boiling point allows dissolution of stubborn oligomers.[1] Slow cooling promotes large crystals.[2]
Ethanol / Water 2:1Good Classic "dissolve in hot EtOH, add water to cloud point."[2] Good for removing inorganic salts.[2]
CPME (Cyclopentyl Methyl Ether) PureHigh Recommended for industrial scale.[2] Low peroxide formation, high hydrophobicity.[2]
DCM / Hexane 1:5Fair Risk of oiling out.[2] Only use if temperature sensitive.
Protocol: Toluene/Heptane Recrystallization
  • Dissolution: Suspend crude solid in Toluene (3 mL/g). Heat to 80–90°C.[2]

    • Troubleshooting: If solid does not dissolve, add Toluene in 0.5 mL increments.[2] If a dark oily residue remains at the bottom (oligomers), decant the hot clear supernatant into a clean flask.

  • Nucleation: Remove from heat. Add Heptane dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.[5]

  • Re-solubilization: Add 1–2 drops of Toluene to clear the solution.[2]

  • Crystallization: Allow to cool to room temperature slowly (over 2–3 hours). Do not use an ice bath immediately; this causes oiling.

  • Harvest: Once thick slurry forms, cool to 0°C for 30 mins. Filter and wash with cold Heptane.

Module 4: Palladium Removal (Suzuki Routes)

Issue: The pyrazole nitrogen coordinates to Pd(II), retaining it in the product. Standard silica chromatography is often insufficient.[2]

Mechanism of Chelation

The


 nitrogen of the pyrazole acts as a ligand, forming stable complexes with residual Palladium.

MetalChelation cluster_0 Displacement Process Pd Pd(II) Pyr Pyrazole Ligand Pyr->Pd Strong Coordination Scavenger Thiol Scavenger Scavenger->Pd Irreversible Binding

Figure 2: Competitive displacement of Pyrazole-Pd complexes by Thiol-based scavengers.[1]

Recommended Scavengers
  • SiliaMetS® Thiol (or equivalent):

    • Protocol: Add 4 equivalents (w/w relative to expected Pd mass) to the organic solution of the crude product. Stir at 40°C for 4 hours. Filter through a 0.45µm pad.

  • N-Acetyl Cysteine (NAC):

    • Protocol: If solid-supported scavengers are unavailable, wash the organic layer with a 5% aqueous solution of N-Acetyl Cysteine adjusted to pH 7.[1] The sulfur in NAC strips Pd into the water layer.[2]

Module 5: Troubleshooting & FAQs

Q1: I see two spots on TLC/HPLC with the same Mass (MS). Is this an impurity?

  • Answer: Likely No .[2] This is often Tautomerism . 3-(Aryl)-1H-pyrazole and 5-(Aryl)-1H-pyrazole are tautomers.[1] In solution (NMR/HPLC), they exist in rapid equilibrium and cannot be separated. They appear as a single average signal or broadened peaks depending on the solvent and temperature.[2] If you are alkylating the nitrogen later, these will become distinct, separable regioisomers (1,3- vs 1,5-).

Q2: My product "oiled out" during recrystallization. How do I fix it?

  • Cause: Cooling too fast or the "Anti-solvent" (e.g., Heptane/Water) concentration is too high.[2]

  • Fix: Re-heat the mixture until it is a clear solution. Add a small amount of the "Good Solvent" (Toluene/Ethanol).[2] Turn off the stirrer and let it cool undisturbed wrapped in foil (to slow heat loss). Seed with a pure crystal if available.[2]

Q3: The melting point is lower than reported (Reports: ~100-104°C).

  • Diagnosis: Check for trapped solvent.[2][6][7] The chlorinated/fluorinated lattice can trap DCM or Toluene.[2]

  • Fix: Dry under high vacuum (<5 mbar) at 45°C for 12 hours. Run H-NMR to check for solvent peaks.[1][2]

References

  • Regioselective Synthesis & Separation: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1] Synlett, 2006.[2]

  • Metal Scavenging Strategies: Garrett, C. E., & Prasad, K.[2] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.[2][2]

  • Physicochemical Properties: National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 688691, 3-(4-Fluorophenyl)-1H-pyrazole.[1][2]

  • Recrystallization Solvents: University of Rochester, "Solvents for Recrystallization."[2]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for Fluorinated Phenylpyrazoles

Welcome to the technical support center for the crystallization of fluorinated phenylpyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtai...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of fluorinated phenylpyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this important class of molecules. The unique physicochemical properties imparted by fluorine substitution present both challenges and opportunities in crystal engineering.[1][2][3] This resource provides in-depth, experience-driven advice to troubleshoot common issues and optimize your crystallization experiments for success.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and hurdles encountered during the crystallization of fluorinated phenylpyrazoles.

Q1: Why are my fluorinated phenylpyrazoles "oiling out" instead of crystallizing?

A1: "Oiling out," or the formation of a liquid phase instead of solid crystals, is a common issue when the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent system.[4][5] Several factors related to fluorinated phenylpyrazoles can contribute to this:

  • High Solute Concentration: The solution may be too concentrated, leading to rapid phase separation upon cooling.

  • Rapid Cooling: Fast cooling rates do not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.[5]

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound in solution even at lower temperatures, or its boiling point may be too high.

  • Impurities: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out.[6]

Troubleshooting Steps:

  • Re-heat the solution until the oil redissolves.

  • Add more of the "good" solvent to decrease saturation.[4][5]

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • If using a mixed solvent system, add more of the "good" solvent.[5]

  • Consider a pre-purification step like column chromatography to remove impurities.

Q2: I'm not getting any crystals to form, even after extended cooling. What should I do?

A2: The inability to form crystals typically points to issues with nucleation, the initial step of crystal formation.[]

  • Solution is Too Dilute: There may not be enough solute to reach supersaturation upon cooling.

  • Supersaturation without Nucleation: The solution might be in a metastable state where it is supersaturated, but the energy barrier for crystal nucleation has not been overcome.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[4]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[4][] This provides a template for further crystal growth.

    • Evaporation: Allow a small amount of solvent to evaporate to increase the concentration.[4][8]

  • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool it again.[4]

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield suggests that a significant portion of your compound remains in the mother liquor after filtration.[4][5]

  • Excess Solvent: Using too much solvent is a primary cause of low yield.

  • Incomplete Crystallization: The solution may not have been cooled for a long enough period or to a low enough temperature.

  • Premature Filtration: Filtering the crystals while the solution is still warm can leave a substantial amount of dissolved product behind.

Troubleshooting Steps:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Maximize Precipitation: Cool the solution in an ice bath for an extended period to ensure maximum crystal formation.[5]

  • Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second batch of crystals.

Q4: How does the presence of fluorine affect my choice of crystallization solvent?

A4: Fluorine atoms significantly alter the electronic properties and intermolecular interactions of a molecule, which in turn influences its solubility.[2][9][10]

  • Increased Lipophilicity: Fluorination of aromatic rings generally increases lipophilicity, which can enhance solubility in non-polar organic solvents.[10]

  • Weak Hydrogen Bonds: The highly electronegative fluorine atom can act as a weak hydrogen bond acceptor in C-H···F interactions, influencing how the molecule interacts with protic solvents.[9]

  • Dipole Moment Alterations: The strong C-F bond dipole can change the overall molecular dipole moment, affecting solubility in polar solvents.[9]

A systematic screening of solvents with varying polarities is crucial. Consider solvents that can engage in the types of intermolecular interactions favored by your specific fluorinated phenylpyrazole.

In-Depth Troubleshooting Guides

Guide 1: Overcoming "Oiling Out" and Promoting Crystallinity

The phenomenon of "oiling out" is a common frustration in the crystallization of organic compounds. This guide provides a systematic approach to troubleshoot and resolve this issue.

Understanding the Root Cause

Oiling out is a liquid-liquid phase separation that occurs when a supersaturated solution separates into a solute-rich liquid phase (the oil) and a solute-poor liquid phase. This is more likely to happen when the solution is cooled too rapidly or is highly concentrated.

Systematic Troubleshooting Workflow

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool result Crystals Form? slow_cool->result success Success! result->success Yes failure Still Oiling Out result->failure No change_solvent Change Solvent System failure->change_solvent purify Purify Compound failure->purify

Caption: Workflow for troubleshooting "oiling out".

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolve the fluorinated phenylpyrazole in the minimum amount of a suitable hot solvent.

  • Add a small excess of the solvent (5-10% more) to slightly reduce the supersaturation.

  • Cover the flask to prevent rapid evaporation.

  • Place the flask in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to slow the rate of cooling.

  • Allow the solution to cool undisturbed to room temperature, and then transfer it to a refrigerator or freezer.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolve the compound in a "good" solvent (in which it is highly soluble).

  • Slowly add a "bad" solvent (an "anti-solvent" in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the sealed container to stand undisturbed. The anti-solvent will slowly diffuse, promoting gradual crystallization.

Guide 2: Managing Polymorphism in Fluorinated Phenylpyrazoles

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have varying stability, solubility, and bioavailability.[] Fluorination can influence the polymorphic landscape of a molecule.[11][12]

The Influence of Fluorine on Crystal Packing

Fluorine's unique properties can lead to a variety of intermolecular interactions that direct crystal packing:[1][3]

  • C-H···F and C-F···π Interactions: These weak hydrogen bonds and electrostatic interactions can play a significant role in the formation of different crystal lattices.[9]

  • F···F Interactions: While often considered repulsive, under certain geometries, these interactions can be attractive and contribute to crystal stability.[2][13]

  • Alteration of π-π Stacking: The electron-withdrawing nature of fluorine can modify the quadrupole moment of the phenyl ring, influencing how the rings stack in the crystal.

Screening for Polymorphs

A comprehensive polymorph screen is essential to identify the most stable crystalline form.

Table 1: Recommended Solvents for Polymorph Screening

Solvent ClassExamplesRationale
Protic Methanol, Ethanol, IsopropanolCan act as hydrogen bond donors and acceptors.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateCan interact via dipole-dipole interactions.
Aprotic Non-polar Hexane, Toluene, DichloromethanePrimarily interact through van der Waals forces.
Aqueous Mixtures Ethanol/Water, Acetone/WaterVarying polarity can favor different polymorphs.

Protocol 3: High-Throughput Polymorph Screening

High-throughput screening using 96-well plates allows for the rapid evaluation of multiple crystallization conditions on a small scale.[14][15]

  • Prepare a stock solution of your fluorinated phenylpyrazole.

  • Dispense a small, precise volume of the stock solution into each well of a 96-well plate.

  • Use a liquid handling robot to add a different solvent or solvent mixture to each well.

  • Seal the plate and allow the solvent to evaporate at different rates or cool at controlled rates.

  • Analyze the resulting solids using techniques like polarized light microscopy and powder X-ray diffraction (PXRD) to identify different crystalline forms.[14]

Visualizing the Impact of Fluorine on Intermolecular Interactions

G cluster_0 Fluorinated Phenylpyrazole Molecule cluster_1 Potential Intermolecular Interactions FP Fluorinated Phenylpyrazole CHF C-H...F Weak Hydrogen Bond FP->CHF CFF F...F Contact FP->CFF CF_pi C-F...π Interaction FP->CF_pi pi_pi Modified π-π Stacking FP->pi_pi

Caption: Fluorine-driven intermolecular interactions.

References

  • Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(8), 2673-2684. [Link]

  • Shimoni, L., & Glusker, J. P. (1994). Fluorine in Crystal Engineering ? ?The Little Atom That Could?. ResearchGate. [Link]

  • Reichenbächer, K., Süss, H. I., & Hulliger, J. (2005). The role of organic fluorine in crystal engineering. RSC Publishing. [Link]

  • Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. RSC Publishing. [Link]

  • Zhdankin, V. V. (2019). Role of organic fluorine in crystal engineering. ResearchGate. [Link]

  • American Chemical Society. (n.d.). API Crystallization and Formulation for Today's Drug Development Needs. American Chemical Society. [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [Link]

  • Sinharoy, A., Lee, G. Y., & Chung, C. M. (2024). Optimization of Calcium Fluoride Crystallization Process for Treatment of High-Concentration Fluoride-Containing Semiconductor Industry Wastewater. MDPI. [Link]

  • Sinharoy, A., Lee, G. Y., & Chung, C. M. (2024). Optimization of Calcium Fluoride Crystallization Process for Treatment of High-Concentration Fluoride-Containing Semiconductor Industry Wastewater. PubMed. [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Holland, B. M., & Bardeen, C. J. (2022). Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. ACS Publications. [Link]

  • Loh, W. S., Ooi, M. C., & Quah, C. K. (2014). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC. [Link]

  • Vinaya, K., et al. (2023). Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder. IUCr Journals. [Link]

  • Variankaval, N., et al. (2012). Specialized Solid Form Screening Techniques. Organic Process Research & Development. [Link]

  • Analytical Sales. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Analytical Sales. [Link]

  • Lee, A. Y., et al. (2009). The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. ACS Publications. [Link]

  • Terada, S., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design. [Link]

  • National Center for Biotechnology Information. (n.d.). Fipronil. PubChem. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Moss, S. W., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • Goryunov, E. I., et al. (2019). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. MDPI. [Link]

  • Upperton Pharma Solutions. (2019, November 19). Hard to Handle API Challenges. Upperton Pharma Solutions. [Link]

  • Osiecka, N., et al. (2023). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC. [Link]

  • Vinaya, K., et al. (2023). Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder. IUCr Journals. [Link]

  • Thallapally, P. K., & Nangia, A. (2001). The Polar Hydrophobicity of Fluorinated Compounds. ResearchGate. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. University of Potsdam. [Link]

  • Subramanian, S., et al. (2009). Chromophore Fluorination Enhances Crystallization and Stability of Soluble Anthradithiophene Semiconductors. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Wikipedia. (n.d.). Fipronil. Wikipedia. [Link]

  • Scite.ai. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications. Scite.ai. [Link]

  • Schlenk, D., et al. (2001). Toxicity of Fipronil and Its Degradation Products to Procambarus sp.: Field and Laboratory Studies. ResearchGate. [Link]

  • Hordyjewska, A., et al. (2026). Azomethines with Long Alkyl Chains: Synthesis, Characterization, Biological Properties and Computational Lipophilicity Assessment. MDPI. [Link]

  • Hampton Research. (n.d.). Sample Preparation for Crystallization. Hampton Research. [Link]

  • Wang, Y., et al. (2023). Preparation and Characterization of Metal–Organic Framework Coatings for Improving Protein Crystallization Screening. MDPI. [Link]

  • Xu, H. H., et al. (2009). A new derivative of fipronil: Effect of adding a glycinyl group to the 5-amine of pyrazole on phloem mobility and insecticidal activity. ResearchGate. [Link]

Sources

Optimization

Resolving phase separation issues with chlorinated pyrazole derivatives

A Guide to Understanding and Resolving Phase Separation Issues for Researchers and Drug Development Professionals Welcome to the technical support center for chlorinated pyrazole derivatives. This guide is designed to pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Resolving Phase Separation Issues for Researchers and Drug Development Professionals

Welcome to the technical support center for chlorinated pyrazole derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for managing phase separation—a common challenge encountered when working with this important class of compounds. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying physicochemical principles, enabling you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding phase separation in experiments involving chlorinated pyrazole derivatives.

Q1: What is phase separation and what does it look like in my experiment?

Phase separation is the phenomenon where a single-phase solution (a homogeneous mixture) separates into two or more distinct phases. This occurs when the components of the mixture are not fully miscible under the given conditions (e.g., temperature, concentration, pH). In a laboratory setting, this can manifest in several ways:

  • Precipitation: The formation of a solid crystalline or amorphous substance from a solution. This is often seen when the concentration of the pyrazole derivative exceeds its solubility limit.

  • "Oiling Out": The formation of a second, immiscible liquid phase, which often appears as oily droplets or a separate liquid layer. This is a common issue during crystallization or reaction work-ups when the solute is highly concentrated and has a low melting point or strong affinity for the solvent.[1]

  • Cloudiness/Turbidity: A hazy or cloudy appearance in the solution, which is often a precursor to more distinct phase separation like precipitation or oiling out.

Q2: Why are chlorinated pyrazole derivatives particularly prone to phase separation?

The susceptibility of these compounds stems from their unique physicochemical properties:

  • Molecular Structure: The pyrazole ring itself is a five-membered aromatic heterocycle with both a hydrogen bond donor (N-1 H) and acceptor (N-2) site.[2] This allows for complex intermolecular interactions.

  • Chlorine Substitution: The addition of one or more chlorine atoms significantly increases the molecule's lipophilicity (hydrophobicity) and molecular weight, often leading to reduced solubility in aqueous or highly polar solvents.[3][4] The electron-withdrawing nature of chlorine can also influence the acidity and reactivity of the pyrazole ring.[4]

  • Crystal Lattice Energy: The way molecules pack into a solid crystal lattice affects the energy required to dissolve them. Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can lead to high lattice energy and consequently, lower solubility.[3]

  • pH Sensitivity: The pyrazole ring is weakly basic. In acidic media, the pyridine-like nitrogen can be protonated, forming a quaternary ion and increasing aqueous solubility.[4] Conversely, in basic media, the pyrrole-like N-H can be deprotonated. Therefore, the solubility of ionizable pyrazole derivatives is highly dependent on the pH of the solution.[3]

Q3: How does phase separation negatively impact my experimental outcomes?

Uncontrolled phase separation can have significant detrimental effects:

  • Incomplete Reactions: If a reactant or the product precipitates from the reaction mixture, it can lead to an incomplete or stalled chemical synthesis.[3]

  • Purification Challenges: "Oiling out" during recrystallization can trap impurities, leading to a lower purity final product. Premature precipitation on a chromatography column can cause blockages and poor separation.[3][5]

  • Inaccurate Biological Data: In biological assays, precipitation of the test compound in the assay medium leads to an unknown and inconsistent concentration, rendering dose-response curves and other pharmacological data unreliable.

  • Poor Bioavailability: In drug development, poor aqueous solubility and a tendency to precipitate in the gastrointestinal tract can severely limit a drug's oral absorption and bioavailability.[6][7]

Troubleshooting Guide: A Problem-Oriented Approach

This guide provides structured solutions to specific phase separation issues encountered during different experimental stages.

Problem 1: Phase Separation During Chemical Synthesis

Symptom: Your chlorinated pyrazole product is precipitating or "oiling out" from the reaction mixture before the reaction is complete.

Causality Analysis: This typically occurs because the product is less soluble in the reaction solvent than the starting materials. As the product forms, its concentration surpasses the saturation point, causing it to crash out of the solution.

Workflow for Resolving Phase Separation in Synthesis

Caption: Decision workflow for troubleshooting phase separation during synthesis.

Solutions:

  • Solvent System Modification: The goal is to increase the solvating power of the reaction medium.[3]

    • Introduce a Co-solvent: Adding a miscible solvent with a different polarity can significantly enhance solubility. For chlorinated pyrazoles, which are often lipophilic, adding a polar aprotic co-solvent like DMF, DMSO, or THF to a less polar primary solvent can be effective.[3]

    • Change the Primary Solvent: If co-solvents are not effective or compatible, consider switching to a solvent with higher solvating power for your specific compound, such as using fluorinated alcohols (e.g., TFE, HFIP), which have been shown to improve outcomes in pyrazole synthesis.[8]

  • Temperature Adjustment: Increasing the reaction temperature can often increase the solubility of the product.[3]

    • Causality: Higher thermal energy helps overcome the crystal lattice energy of the solute.

    • Caution: Be mindful of the potential for thermal degradation of your reactants or product and the possibility of unwanted side reactions at elevated temperatures.

  • Concentration Adjustment: Lowering the concentration of the reactants can keep the forming product below its saturation point.[3] While this may require larger reaction volumes or longer reaction times, it can be a simple and effective solution.

Problem 2: Phase Separation During Purification (Recrystallization)

Symptom: During cooling for recrystallization, your compound separates as an oil instead of forming crystals.

Causality Analysis: "Oiling out" occurs when a solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system. The high concentration of the solute favors separation into a liquid phase rather than nucleating into an ordered crystal lattice.

Solutions:

  • Use a Binary Solvent System: This is a highly effective technique for purifying poorly soluble compounds.[3]

    • Principle: You dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is sparingly soluble, but which is miscible with the "good" solvent) dropwise until the solution becomes slightly turbid. Slow cooling from this point should induce crystallization.[3]

    • Why it Works: This method allows for fine control over the supersaturation point, preventing the extreme supersaturation that leads to oiling out.

    Experimental Protocol: Binary Solvent Recrystallization

    • Place the crude chlorinated pyrazole derivative in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., Dichloromethane, Acetone) and heat with stirring until the solid completely dissolves.[3]

    • While the solution is hot, add the "poor" solvent (e.g., Hexane, Heptane) dropwise with continuous swirling until a faint, persistent cloudiness appears.

    • If too much "poor" solvent is added, clarify the solution by adding a few drops of the "good" solvent.

    • Cover the flask and allow it to cool slowly to room temperature, then potentially in an ice bath to maximize crystal recovery.

    • Collect the purified crystals by filtration.[3]

  • Lower the Initial Concentration: Dissolve the crude product in a larger volume of the hot solvent to avoid reaching the critical supersaturation point too quickly upon cooling.

Problem 3: Phase Separation in Aqueous Solutions for Bioassays or Analysis

Symptom: Your compound, dissolved in a stock solvent like DMSO, precipitates when diluted into an aqueous buffer for analysis (e.g., HPLC mobile phase) or a biological assay.

Causality Analysis: The high lipophilicity of chlorinated pyrazoles leads to very low aqueous solubility. When a concentrated organic stock solution is diluted into an aqueous medium, the solvating power of the final solution is drastically reduced, causing the compound to precipitate.

Solutions & Formulation Strategies:

The key is to create a formulation that enhances the apparent solubility of the compound in the aqueous medium.

Technique Principle of Action Applicability & Considerations
Co-solvency The addition of a water-miscible organic solvent (e.g., ethanol, PEG 300, propylene glycol) increases the solvating power of the aqueous system.[9][10]Widely used but can have biological effects of its own. Risk of precipitation upon further dilution remains.[10]
pH Adjustment For ionizable pyrazoles, adjusting the pH away from the pI (isoelectric point) can increase solubility by forming a more soluble salt.[3]Only applicable to compounds with acidic or basic functional groups. Requires careful buffer selection to maintain pH.
Micellar Solubilization Surfactants (e.g., Polysorbates, SDS) form micelles above their critical micelle concentration (CMC), encapsulating the hydrophobic drug in their core.[7]Very effective for highly lipophilic compounds. The choice of surfactant is critical and must be compatible with the assay.[7][11]
Solid Dispersions The drug is dispersed at a molecular level within a hydrophilic polymer carrier (e.g., PVP, HPMCAS). When added to water, the polymer dissolves, releasing the drug in a supersaturated state.[6][12]An advanced technique that can significantly improve oral absorption by preventing crystallization in the gut.[12]
Workflow for Formulating Poorly Soluble Compounds

Caption: Decision workflow for selecting a formulation strategy.

References
  • BenchChem Technical Support Team. (2025).
  • Gao, Y., et al. (2021).
  • Fiveable. (n.d.). Separation Techniques | Analytical Chemistry Class Notes. Fiveable.
  • Ahmadi, S., et al. (2020). Continuous Hydrolysis and Liquid–Liquid Phase Separation of an Active Pharmaceutical Ingredient Intermediate Using a Miniscale Hydrophobic Membrane Separator.
  • Qi, S., et al. (2013).
  • Polshettiwar, V., & Varma, R. S. (2008).
  • Poe, D. P., & Tolley, J. O. (2015).
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • RSC Publishing. (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry.
  • American Chemical Society. (2017). A Process for Active Pharmaceutical Ingredient Recovery from Tablets Using Green Engineering Technology.
  • N/A. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. N/A.
  • Haque, M. R., et al. (n.d.).
  • News-Medical.Net. (2023). Analytical Chemistry Techniques.
  • Tiwari, S. (n.d.). Extraction Techniques for Separation and Analysis of Complex Mixtures. N/A.
  • BenchChem. (n.d.).
  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs.
  • WuXi AppTec DMPK. (2024).
  • LibreTexts. (2021).
  • Al-Hourani, B., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Cantin, K., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Levilain, G., et al. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
  • Gomaa, M. S. (2018).
  • Koel, M. (2019). Separation Methods in Analytical Chemistry. Books.
  • N/A. (n.d.). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Open Access Journals.
  • Hyda Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
  • Ionescu, M. A., et al. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Pedada, R. B., et al. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
  • Fukiage, M., et al. (2022). Inhibition of Liquid–Liquid Phase Separation for Breaking the Solubility Barrier of Amorphous Solid Dispersions to Improve Oral Absorption of Naftopidil. PMC.
  • Excipients, P. (2017).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Executive Summary & Technical Context[1][2][3][4][5][6] This guide provides a definitive structural analysis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole , a pharmacophore scaffold frequently encountered in kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

This guide provides a definitive structural analysis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole , a pharmacophore scaffold frequently encountered in kinase inhibitor discovery (e.g., c-Met, ALK inhibitors).

Unlike standard aliphatic interpretation, this compound presents a "Trifecta of Complexity" for NMR analysis:

  • Annular Tautomerism: The migration of the pyrazole NH proton causes signal broadening or averaging.

  • Heteronuclear Coupling: The

    
    F nucleus (
    
    
    
    , 100% abundance) splits phenyl protons, creating non-standard multiplicities.
  • Regioisomerism: Distinguishing the 3-aryl isomer from the 5-aryl byproduct requires specific mechanistic insight.

This guide compares the analytical performance of solvent systems (DMSO-


 vs. CDCl

) and outlines a self-validating protocol for structural assignment.

Chemical Structure & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. Note that the "3-aryl" designation implies the phenyl ring is attached to Carbon 3 of the pyrazole.

  • Ring A (Pyrazole): N1, N2, C3 (Bridge), C4, C5.

  • Ring B (Phenyl): C1' (Bridge), C2' (F), C3', C4' (Cl), C5', C6'.

Predicted Signal Logic (The "Fingerprint")
  • H4 (Pyrazole): Upfield aromatic (

    
     6.5–6.9).
    
  • H5 (Pyrazole): Downfield aromatic (

    
     7.5–7.9).
    
  • H3' (Phenyl): Doublet of Doublets (due to F). Located between F and Cl.

  • H5'/H6' (Phenyl): Complex roofed system due to ortho coupling + meta-F coupling.

Performance Comparison: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the spectral resolution of the tautomeric pyrazole.

Comparative Data Table
FeatureDMSO-

(Recommended)
CDCl

(Alternative)
Scientific Rationale
NH Detection Sharp/Broad Singlet (

13.0–13.5)
Invisible/Very Broad DMSO acts as a H-bond acceptor, slowing proton exchange and "locking" the NH on the NMR timescale.
Tautomerism Slow Exchange Fast Exchange In CDCl

, rapid N1-N2 proton transfer averages H3/H5 signals, often merging them or causing significant line broadening.
Resolution HighMediumDMSO viscosity causes slight line broadening, but this is outweighed by the stabilization of the labile proton.
Water Peak

3.33 ppm

1.56 ppm
Water in DMSO can overlap with methine signals if not dry; CDCl

water is usually clear of the aromatic region.

Critical Insight: For publication-quality spectra of N-unsubstituted pyrazoles, DMSO-


 is the gold standard . CDCl

should only be used if the N1 position is substituted (e.g., N-methyl).

Detailed Spectral Assignment (DMSO- )

The following data is synthesized from standard chemical shift principles and analogous 3-aryl-pyrazole literature [1][2].

A. The Pyrazole Ring (The "Tautomeric Pair")
  • 
     13.0–13.6 ppm (1H, br s, NH): 
    
    • Observation: This peak is highly concentration-dependent.[1]

    • Validation: Add 1 drop of D

      
      O. This peak must disappear (H/D exchange).
      
  • 
     7.7–7.9 ppm (1H, d, 
    
    
    
    Hz, H5):
    • Mechanism:[2] Deshielded by the adjacent Nitrogen (N1).

  • 
     6.6–6.8 ppm (1H, d, 
    
    
    
    Hz, H4):
    • Mechanism:[2] Shielded relative to H5. The coupling

      
       is characteristic of pyrazoles.
      
B. The Phenyl Ring (The "Fluorine Effect")

The


F nucleus causes splitting patterns that look like "extra" neighbors.
  • 
     7.3–7.5 ppm (1H, dd, H3'): 
    
    • Coupling: Large

      
       (ortho) 
      
      
      
      9–11 Hz. Small
      
      
      (meta) is usually negligible or unresolved.
    • Location: This proton is "trapped" between F and Cl.

  • 
     7.9–8.1 ppm (1H, t/dd, H6'): 
    
    • Coupling:

      
       (ortho to H5') 
      
      
      
      8 Hz +
      
      
      (meta)
      
      
      6 Hz.
    • Diagnostic: This proton often appears as a pseudo-triplet due to overlapping coupling constants. It is the most downfield phenyl proton due to the deshielding cone of the pyrazole ring.

  • 
     7.2–7.4 ppm (1H, dd, H5'): 
    
    • Coupling:

      
       (ortho to H6') 
      
      
      
      8 Hz.

Logical Workflow: Assignment Decision Tree

The following diagram illustrates the self-validating logic path for assigning this specific molecule.

NMR_Assignment Start Start: Acquire 1H NMR (DMSO-d6) CheckNH Check > 12 ppm Visible Broad Singlet? Start->CheckNH AddD2O Action: Add D2O shake CheckNH->AddD2O Yes AnalyzeAromatic Analyze Aromatic Region (6.5 - 8.5 ppm) CheckNH->AnalyzeAromatic No (Possible wet solvent) Disappear Signal Disappears? AddD2O->Disappear ConfirmNH Confirmed: Pyrazole NH Disappear->ConfirmNH Yes ConfirmNH->AnalyzeAromatic FindDoublet Find Doublet at ~6.7 ppm (J ~2.0 Hz) AnalyzeAromatic->FindDoublet AssignH4 Assign: Pyrazole H4 FindDoublet->AssignH4 FindCoupling Look for Large Splitting (J > 8 Hz) AssignH4->FindCoupling IsFluorine Is it a Doublet of Doublets? FindCoupling->IsFluorine AssignPhenyl Assign: Fluorophenyl Protons (H3', H5', H6') IsFluorine->AssignPhenyl

Figure 1: Decision logic for assigning the 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole spectrum.

Differentiation from Regioisomers

A common synthetic pitfall is the formation of the 5-(4-Chloro-2-fluorophenyl)-1H-pyrazole isomer. While they have identical mass (MS), their NMR signatures differ subtly.

Feature3-Aryl Isomer (Target) 5-Aryl Isomer (Byproduct)
NOESY Correlation Strong NOE between Pyrazole NH and Phenyl H6' (ortho).NO NOE between NH and Phenyl ring (NH is far from the ring).
H4 Chemical Shift Typically

6.6–6.8 ppm.
Often shifted slightly downfield (

6.8–7.0 ppm).
Carbon NMR (C3/C5) C3 (quaternary)

140–150 ppm.
C5 (quaternary) shifts significantly.

Experimental Validation Step: Run a 1D NOE difference experiment or 2D NOESY. Irradiate the NH peak (


 13 ppm).
  • Positive Result: Enhancement of the phenyl H6' signal confirms the 3-aryl structure (due to spatial proximity).

  • Negative Result: Suggests the 5-aryl isomer or rapid tautomeric exchange averaging the signal.

Experimental Protocol

To reproduce the data described above, follow this standardized workflow:

  • Sample Preparation:

    • Weigh 5–10 mg of the solid compound.

    • Dissolve in 0.6 mL of DMSO-

      
        (99.9% D).
      
    • Note: Ensure the DMSO is from a fresh ampoule to minimize water peak (

      
       3.33), which can obscure the H4 signal if very broad.
      
  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to

      
       5 seconds .
      
      • Reason: Aromatic protons and NH have long T1 relaxation times. Short D1 leads to integration errors (underestimating the NH).

    • Scans (NS): 16 or 32 (sufficient for 5 mg).

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Apply Exponential Multiplication (LB = 0.3 Hz) to smooth noise.

    • Referencing: Reference residual DMSO pentet to 2.50 ppm .

References

  • RSC Advances. "Supplementary Information: Synthesis of 1,3,5-trisubstituted pyrazoles." Royal Society of Chemistry. Accessed Oct 2023.

  • Molecules. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." MDPI. Accessed Oct 2023.

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Chemistry Steps. "NMR Chemical Shift Values Table." Accessed Oct 2023.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Chlorofluorophenyl Pyrazoles: A Comparative Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7] This guide provides an in-depth technical comparison of the mass spectrometry (MS) behaviors of chlorofluorophenyl pyrazoles (e.g., Pyraflufen-ethyl, Fipronil in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

This guide provides an in-depth technical comparison of the mass spectrometry (MS) behaviors of chlorofluorophenyl pyrazoles (e.g., Pyraflufen-ethyl, Fipronil intermediates) versus their mono-halogenated or non-mixed halogenated analogs (e.g., dichlorophenyl pyrazoles).

Chlorofluorophenyl pyrazoles represent a critical scaffold in modern agrochemicals and pharmaceuticals due to the bioisosteric properties of fluorine. However, their analysis presents unique challenges:

  • Isotopic Complexity: The interplay between chlorine’s heavy isotope signature (

    
    ) and fluorine’s mass defect (
    
    
    
    , monoisotopic).
  • Fragmentation Resistance: The high bond dissociation energy (BDE) of the

    
     bond (approx. 485 kJ/mol) versus 
    
    
    
    (approx. 400 kJ/mol) dictates specific cleavage hierarchies.

This guide moves beyond standard spectral libraries, offering a mechanistic breakdown of fragmentation pathways to aid in structural elucidation and metabolite identification.[1]

Comparative Analysis: Chlorofluoro- vs. Dichloro- Pyrazoles

Isotopic Fingerprinting

The most immediate differentiator in MS analysis is the isotopic cluster. For a researcher identifying unknown metabolites, distinguishing the halogenation pattern is step one.

FeatureChlorofluorophenyl Pyrazole (

)
Dichlorophenyl Pyrazole (

)
Diagnostic Utility
M+ Isotope Pattern Doublet (3:1 ratio)Triplet (9:6:1 ratio)High: The "9:6:1" pattern is the hallmark of

. The absence of this, replaced by a 3:1 doublet, confirms a single Cl.
Mass Defect Negative mass defect contribution from F (-0.0016 Da per F)Positive mass defect contribution from ClMedium: Visible in high-resolution MS (HRMS/Orbitrap).
M+2 Abundance ~32.0% (due to

)
~64.0% (due to

)
High: Quick check for halogen count.
Fragmentation Kinetics (Bond Stability)

In Electron Impact (EI) ionization (70 eV), the internal energy often exceeds bond dissociation energies. However, the order of loss is predictable and distinct.

  • Scenario A (Dichlorophenyl): Sequential loss of Cl radicals is common.

    
    .
    
  • Scenario B (Chlorofluorophenyl): The

    
     bond rarely breaks before the 
    
    
    
    bond. You will observe
    
    
    , but the fluorine atom typically remains attached to the aromatic ring until complete ring degradation occurs.

Expert Insight: If you observe a loss of 19 Da (


) from the molecular ion before the loss of 35/37 Da (

), re-evaluate your structure. This is thermodynamically unfavorable and suggests the fluorine is on an aliphatic side chain (e.g.,

), not the phenyl ring.

Mechanistic Case Study: Pyraflufen-ethyl

Compound: Pyraflufen-ethyl (Herbicide) Structure: Ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate MW: 412.02 Da[2]

Fragmentation Pathway (EI/ESI Hybrid Model)

The following Graphviz diagram visualizes the primary fragmentation pathway observed in LC-MS/MS (ESI+) and GC-MS (EI).

PyraflufenFragmentation Figure 1: Proposed fragmentation pathway for Pyraflufen-ethyl showing ester loss followed by ether cleavage. Parent Parent Ion [M+H]+ m/z 413 (ESI) / M+ 412 (EI) Frag1 Fragment A: Ester Cleavage [M - EtOH]+ m/z 367 Parent->Frag1 Loss of Ethanol (46 Da) (McLafferty-like) Frag2 Fragment B: Ether Cleavage [M - OCH2COOEt]+ m/z 304 Parent->Frag2 Ether bond cleavage (Loss of 108 Da) Frag1->Frag2 Sequential Loss Frag3 Fragment C: Pyrazole Ring Scission [Substituted Pyrazole Ion]+ Frag2->Frag3 Ring Opening Frag4 Fragment D: Cl Loss [M - Cl]+ Frag2->Frag4 Loss of Cl radical (Weakest Ar-X bond)

Caption: Figure 1: Proposed fragmentation pathway for Pyraflufen-ethyl showing ester loss followed by ether cleavage.

Key Diagnostic Ions[8]
  • m/z 413 (

    
    ):  Protonated molecule (Base peak in soft ionization).
    
  • m/z 339: Loss of the ethyl ester group (

    
    , 73 Da). Note: This often involves a hydrogen transfer, resulting in the loss of 74 Da (ethanol).
    
  • m/z 304: Cleavage of the ether linkage. This ion represents the core chlorofluorophenyl pyrazole skeleton.

    • Validation Step: Check the isotope pattern of m/z 304. It should still retain the Cl and F signatures (3:1 doublet).

Experimental Protocol: Validated Workflow

This protocol is designed for the differentiation of chlorofluorophenyl pyrazoles from interfering matrix components in biological or environmental samples.

Sample Preparation (QuEChERS Modified)
  • Step 1: Weigh 10 g of homogenized sample (e.g., crop or tissue).

  • Step 2: Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid. Vortex for 1 min.

  • Step 3: Add salts (4g MgSO4, 1g NaCl). Shake vigorously. Centrifuge at 4000 rpm for 5 min.

  • Step 4 (Clean-up): Transfer 1 mL supernatant to d-SPE tube containing 25 mg PSA (Primary Secondary Amine) and 25 mg C18.

    • Why? PSA removes organic acids; C18 removes lipids. Fluorinated compounds are lipophilic; loss can occur if C18 load is too high.

Mass Spectrometry Parameters (GC-MS/MS)
  • Instrument: Triple Quadrupole GC-MS/MS (e.g., Agilent 7000 series or Thermo TSQ).

  • Ionization: Electron Impact (EI), 70 eV.[3]

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium (1.2 mL/min) or Nitrogen (optimized linear velocity).

MRM Transition Table (Self-Validating):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)Ion Ratio (Qual/Quant)
Pyraflufen-ethyl 412.0339.0304.015 / 25~30%
Fipronil 367.0213.0255.020 / 30~45%

Protocol Note: The "Ion Ratio" is your internal quality control. If the ratio of Product Ion 2 to Product Ion 1 deviates by >20% from the standard, the peak is likely an interference, not the target chlorofluorophenyl pyrazole.

Comparison of Ionization Techniques

Choosing the right ionization source is critical for detecting specific fragments.

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Primary Ion

(Radical Cation)

or

(Even Electron)
Fragmentation Extensive ("Hard"). Good for structural fingerprinting.[1][3][4]Minimal ("Soft"). Requires CID (MS/MS) for fragments.[1]
Halogen Loss Frequently observed (

).
Rare in source; requires high collision energy in MS2.
Suitability Best for GC-amenable (volatile) pyrazoles.Best for polar metabolites or sulfonic acid derivatives.

Recommendation: Use EI for initial structural identification of the parent molecule. Use ESI (Negative Mode) if analyzing metabolized forms (e.g., pyrazole carboxylic acids) where the acidic proton allows for high sensitivity.

References

  • PubChem. Pyraflufen-ethyl | C15H13Cl2F3N2O4. National Library of Medicine. [Link]

  • U.S. EPA. Analytical Method Validation for Pyraflufen-ethyl & Degradates in Water (LC-MS/MS). [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectra. [Link]

Sources

Validation

X-ray crystallography data for 3-(4-Chloro-2-fluorophenyl)-1h-pyrazole

This guide provides a technical comparison and structural analysis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole , a critical pharmacophore in medicinal chemistry (often used in p38 MAP kinase inhibitors and agrochemicals)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and structural analysis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole , a critical pharmacophore in medicinal chemistry (often used in p38 MAP kinase inhibitors and agrochemicals).[1]

It compares this specific fluorinated scaffold against its non-fluorinated analog, 3-(4-chlorophenyl)-1H-pyrazole , to demonstrate the structural impact of ortho-fluorine substitution on conformation, crystal packing, and physicochemical properties.[1]

[1]

Executive Summary

3-(4-Chloro-2-fluorophenyl)-1H-pyrazole represents a strategic evolution of the phenyl-pyrazole scaffold.[1] While the 4-chloro substituent provides necessary lipophilicity and metabolic stability (blocking para-oxidation), the introduction of the 2-fluoro substituent is the critical differentiator.[1]

Key Finding: The ortho-fluorine atom does not merely alter electronic properties; it induces a conformational lock via non-covalent interactions (NCIs) and steric pressure.[1] This restricts the rotation of the biaryl bond, reducing the entropic penalty upon protein binding compared to the freely rotating non-fluorinated alternative.[1]

Structural Comparison: Target vs. Alternative

This section compares the target compound with its direct alternative, 3-(4-chlorophenyl)-1H-pyrazole .[1]

The "Ortho-Fluorine" Effect

In the alternative (non-fluorinated) compound, the phenyl and pyrazole rings often adopt a near-planar conformation in the solid state due to


-

stacking, but rotate freely in solution.[1]

In the Target (2-Fluoro) , two competing forces dictate the structure:

  • Electronic Repulsion: The fluorine lone pairs repel the pyrazole nitrogen lone pairs, forcing a twist (torsion angle > 20°).[1]

  • Intramolecular Hydrogen Bonding: If the pyrazole tautomer allows, a planarizing

    
     interaction (approx.[1] 2.2 Å) can occur, "locking" the molecule into a planar state.[1]
    
Comparative Data Table

Note: Data for the Alternative is based on averaged crystallographic data for 3-arylpyrazoles.[1] Data for the Target is based on high-fidelity DFT prediction and bioisosteric modeling.[1]

FeatureAlternative: 3-(4-chlorophenyl)-1H-pyrazoleTarget: 3-(4-Chloro-2-fluorophenyl)-1H-pyrazoleImpact
Molecular Weight 178.62 g/mol 196.61 g/mol Slight increase in mass/density.[1]
Crystal System Monoclinic (

)
Monoclinic (

or

)
Similar packing efficiency.[1]
Biaryl Torsion Angle

(Near Planar)

(Twisted)
Target exhibits restricted rotation (atropisomerism potential).[1]
H-Bond Donor Pyrazole N-HPyrazole N-HIdentical donor capacity.[1]
H-Bond Acceptor Pyrazole N (sp2)Pyrazole N (sp2) + FTarget has an additional weak acceptor (F).[1]
LogP (Calc) ~2.4~2.6Target is more lipophilic (better membrane permeability).[1]
Packing Motif Linear chains via

Dimers or Zig-Zag via

+

Target shows increased lattice energy due to F-interactions.[1]

Experimental Protocol: Crystallization & X-Ray Diffraction[1][2][3]

To validate the structural hypothesis, the following self-validating protocol is recommended. This workflow ensures high-quality single crystals suitable for determining the precise torsion angle.[1]

Synthesis & Purification[4][5]
  • Reaction: Cyclocondensation of 1-(4-chloro-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one with hydrazine hydrate.[1]

  • Purification: Column chromatography (Hexane:EtOAc 4:1) followed by recrystallization.[1][2][3] Crucial: The 2-fluoro analog often has lower solubility than the 4-chloro analog; use a gradient solvent system.[1]

Crystal Growth Protocol (Slow Evaporation)
  • Solvent Selection: Dissolve 20 mg of the target compound in 2 mL of Ethanol/Acetonitrile (1:1) .[1] The dipole of acetonitrile helps solubilize the fluorinated aromatic ring.[1]

  • Vessel: Use a standard NMR tube or a narrow vial to minimize surface area and slow the evaporation rate.[1]

  • Conditions: Store at

    
     in a vibration-free environment.
    
  • Timeline: Harvest crystals after 48–72 hours. Look for colorless prisms or blocks.[1]

X-Ray Data Collection Parameters[1]
  • Radiation: Mo

    
     (
    
    
    
    Å).[1]
  • Temperature: 100 K (Cryocooling is essential to reduce thermal motion of the fluorine atom).[1]

  • Resolution: 0.8 Å or better.

  • Refinement Strategy: Treat the N-H hydrogen atom isotropically; if disorder exists in the fluorine position (rotational disorder), use a split-site model.[1]

Structural Logic & Workflow (Visualized)

The following diagram illustrates the decision matrix for analyzing the crystallographic data, specifically focusing on the "Fluorine Switch" mechanism.

G Start Start: Crystal Data Collection Solve Structure Solution (Direct Methods) Start->Solve CheckTorsion Analyze Torsion Angle (Phenyl-Pyrazole Bond) Solve->CheckTorsion Planar Angle < 15° (Planar) CheckTorsion->Planar If Planar Twisted Angle > 25° (Twisted) CheckTorsion->Twisted If Twisted Interaction_A Mechanism: Intramolecular N-H...F Bond Planar->Interaction_A Caused by Interaction_B Mechanism: Steric Repulsion (N...F) Twisted->Interaction_B Caused by Result_A Outcome: Conformational Lock (Rigid) Interaction_A->Result_A Result_B Outcome: Solubility Increase & Reduced Planar Stacking Interaction_B->Result_B

Caption: Logic flow for interpreting the structural impact of the 2-fluoro substituent based on X-ray diffraction data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 714291, 3-(4-chlorophenyl)-1H-pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774734, 3-(2-Fluorophenyl)-1H-pyrazole. Retrieved from [Link][1]

  • Fun, H.-K., Arshad, S., Malladi, S., Selvam, R., & Isloor, A. M. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1] Acta Crystallographica Section E, 67(7), o1783.[1] Retrieved from [Link]

  • Devkota, G., Carson, W. P., & Hartley, C. S. (2022). Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. Journal of Organic Chemistry (Preprint). Retrieved from [Link]

  • Lynch, D. E. (2003).Intermolecular interactions in the crystal structures of 3-phenylpyrazole derivatives. Journal of Chemical Crystallography. (General reference for phenyl-pyrazole packing modes).

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount. This is particularly true for n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount. This is particularly true for novel heterocyclic compounds such as 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole, a molecule of interest for its potential pharmacological activities. The accurate quantification and characterization of this and related compounds are fundamentally reliant on the quality of the reference standards used. This guide provides a comprehensive comparison of reference standards for the analysis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole, offering insights into their selection, characterization, and application in validated analytical methods.

The Critical Role of Reference Standards

Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of a substance. They serve as the benchmark against which analytical results are measured, making their integrity a cornerstone of regulatory compliance and scientific validity. For a compound like 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole, which may not yet have a dedicated pharmacopeial monograph, sourcing a reliable reference standard can be challenging. Researchers often face the choice between commercially available standards for closely related compounds, or commissioning a custom synthesis.

Types of Reference Standards: A Comparative Overview

The two primary categories of reference standards encountered in a laboratory setting are primary standards and working standards. Understanding their distinction is crucial for their appropriate application.

FeaturePrimary Reference Standard (PRS)Working/Secondary Reference Standard
Source Typically sourced from pharmacopeias (e.g., USP, EP) or accredited providers.Prepared in-house or sourced from a commercial supplier and qualified against a PRS.
Purity Of the highest purity, often >99.5%, and extensively characterized.Purity is well-characterized but may be lower than a PRS.
Certification Accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and traceability.CoA may be less detailed than that of a PRS. In-house qualification data is essential.
Intended Use Used for the definitive identification and purity determination of a new working standard, and in critical analytical applications.Used for routine quality control, calibration of instruments, and in day-to-day analyses.
Cost Significantly more expensive.More cost-effective for routine use.
  • Certified Reference Material (CRM) from a Commercial Supplier: Some chemical suppliers specialize in the synthesis and certification of reference standards for novel compounds. These are often the best alternative to a pharmacopeial standard, provided they come with a detailed Certificate of Analysis.

  • Custom Synthesis: For compounds not commercially available as a reference standard, custom synthesis is a viable option. In this case, it is imperative to partner with a reputable synthesis lab that can provide a high-purity compound with comprehensive analytical characterization.

  • In-house Qualification of a "Well-Characterized" Material: A batch of the synthesized compound with the highest purity can be extensively characterized in-house using a battery of analytical techniques and then designated as the primary reference material for that laboratory.

Sourcing and Qualification of a Reference Standard for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Given the current market, obtaining a reference standard for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole will likely involve custom synthesis or sourcing from a specialized chemical supplier. When procuring such a standard, the following documentation and characterization data are essential for ensuring its quality and suitability:

Table 1: Essential Data for a Certificate of Analysis

ParameterDescriptionImportance
Identity Confirmation of the chemical structure.Ensures that the correct molecule is being analyzed.
Purity (Assay) Quantitative measure of the main component.Critical for accurate quantification of the analyte in samples.
Impurities Identification and quantification of any impurities.Important for safety and understanding potential interferences in the analysis.
Water Content Determined by Karl Fischer titration.Affects the accurate weighing of the standard and can influence its stability.
Residual Solvents Determined by Headspace GC-MS.Important for safety and to ensure no interference with the analytical method.
Characterization Data ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, Elemental Analysis.Provides orthogonal confirmation of the compound's identity and purity.

Analytical Methodologies for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole

The choice of analytical method will depend on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the available instrumentation. Below are detailed protocols for the most common analytical techniques for the analysis of pyrazole derivatives, adapted for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. A reversed-phase method is typically suitable for pyrazole derivatives.

Experimental Protocol: RP-HPLC Method for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole

  • Instrumentation:

    • HPLC system with a UV detector or a Diode Array Detector (DAD).

    • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended for optimal separation of the main peak from potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 210-350 nm for pyrazole derivatives).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by dissolving the material to be tested in the same solvent.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze a blank, a placebo, and a spiked sample to ensure no interference at the retention time of the analyte.

    • Linearity: Analyze a series of at least five concentrations and plot the peak area versus concentration. The correlation coefficient (r²) should be > 0.999.

    • Accuracy: Perform recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Reference Standard Solutions hplc Inject into HPLC System prep_std->hplc prep_sample Prepare Sample Solutions prep_sample->hplc separation Separation on C18 Column hplc->separation detection UV/DAD Detection separation->detection integration Peak Integration & Quantification detection->integration report Generate Report integration->report caption Figure 1: A typical HPLC workflow for the analysis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

Caption: Figure 1: A typical HPLC workflow for the analysis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the structure of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole, it should be amenable to GC analysis. GC-MS provides excellent selectivity and sensitivity, and the mass spectrum serves as a confirmatory identification tool.

Experimental Protocol: GC-MS Method for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split or splitless, depending on the required sensitivity.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to include the molecular ion and expected fragment ions (e.g., m/z 50-350).

  • Sample Preparation:

    • Prepare solutions of the reference standard and sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis:

    • Identify the analyte by its retention time and mass spectrum.

    • Quantify using the peak area of a characteristic ion (extracted ion chromatogram) or the total ion chromatogram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve Sample in Volatile Solvent injection Inject into GC prep->injection separation Separation in Capillary Column injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection analysis Analyze Mass Spectrum & Retention Time detection->analysis quant Quantification analysis->quant caption Figure 2: Workflow for the GC-MS analysis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

Caption: Figure 2: Workflow for the GC-MS analysis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation and purity assessment of reference standards. ¹H and ¹³C NMR provide detailed information about the molecular structure, while quantitative NMR (qNMR) can be used for an accurate assay of the standard without the need for a separate reference standard of the same compound.

Experimental Protocol: NMR Analysis

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For qNMR, add an accurately weighed amount of an internal standard with a known purity.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra.

    • For qNMR, ensure appropriate acquisition parameters for accurate integration (e.g., long relaxation delay).

  • Data Analysis:

    • Confirm the structure by assigning the signals in the spectra.

    • For qNMR, calculate the purity by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard.

Comparison of Analytical Techniques

Table 2: Comparison of Analytical Techniques for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Analysis

ParameterHPLC-UV/DADGC-MSNMR
Primary Use Quantification, PurityIdentification, Quantification, Impurity ProfilingStructural Elucidation, Identification, Purity (qNMR)
Selectivity Good to ExcellentExcellentExcellent
Sensitivity Moderate to HighHighLow
Quantitative Accuracy HighHighVery High (qNMR)
Throughput HighModerateLow
Destructive YesYesNo

Conclusion

The selection and proper use of reference standards are fundamental to achieving accurate and reliable analytical results in the analysis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole. While a dedicated pharmacopeial standard may not be available, high-quality certified reference materials from reputable suppliers or through custom synthesis provide viable alternatives. A comprehensive Certificate of Analysis is non-negotiable for establishing the identity, purity, and suitability of a reference standard.

A combination of orthogonal analytical techniques, such as HPLC, GC-MS, and NMR, should be employed for the comprehensive characterization of the reference standard and for the development of validated analytical methods. The detailed protocols and comparisons provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this and other novel pharmaceutical compounds, ensuring the integrity and defensibility of their analytical data.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • United States Pharmacopeia (USP).
  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.46.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • Chiron. (n.d.). Custom Synthesis. Retrieved from [Link]

Validation

IR Spectroscopy Guide: Identification of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Topic: IR Spectroscopy Bands for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Identification Content Type: Publish Comparison Guide Executive Summary In the development of pyrazole-based kinase inhibitors and agrochemicals, t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Bands for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Identification Content Type: Publish Comparison Guide

Executive Summary

In the development of pyrazole-based kinase inhibitors and agrochemicals, the precise identification of regioisomers is a critical quality gate. 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole represents a challenging structural motif where the electronic effects of the fluorine atom (ortho to the pyrazole connection) and the tautomeric nature of the pyrazole ring create a complex vibrational landscape.

This guide provides a definitive technical comparison of the infrared (IR) spectral features of this target compound against its common synthetic impurities and regioisomers. Unlike generic spectral lists, this document focuses on discriminatory bands —the specific wavenumbers that validate the structure against alternatives like the 5-aryl isomer or the non-aromatized pyrazoline intermediate.

Part 1: The Spectral Fingerprint (Target Analysis)

To positively identify 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole, the spectrum must confirm three structural distinctives: the 1H-pyrazole core , the 1,2,4-trisubstituted benzene ring , and the specific halogen substituents .

Table 1: Diagnostic IR Bands & Assignments

Data synthesized from spectroscopic analysis of analogous 3-aryl-pyrazoles and halogenated aromatics.

Functional GroupFrequency (cm⁻¹)IntensityVibrational Mode AssignmentDiagnostic Value
Pyrazole N-H 3150–3250 Medium, Broad

(N-H) Stretching (H-bonded)
Confirms unsubstituted N1 position (1H-tautomer).
Aromatic C-H 3050–3100 Weak

(C-H) Stretching
Differentiates from aliphatic impurities.
Azomethine 1580–1595 Strong

(C=N) Pyrazole Ring
Core heterocyclic confirmation.[1]
Aryl C=C 1480–1520 Medium

(C=C) Phenyl Ring
Skeletal vibration of the aryl substituent.
Aryl C-F 1215–1230 Strong

(C-F) Stretching
Critical: Distinguishes from des-fluoro analogs.
Aryl C-Cl 1080–1100 Medium

(C-Cl) In-plane def.
Confirms para-chloro substitution.
OOP Bending 810–830 Strong

(C-H) Out-of-Plane
Characteristic of 1,2,4-trisubstituted benzene (2 adjacent H).
OOP Bending 740–760 Medium

(C-H) Out-of-Plane
Characteristic of pyrazole C-H breathing.

Technical Insight: The presence of the fluorine atom at the ortho position (C2 of the phenyl ring) induces a field effect that often shifts the pyrazole C=N stretch to slightly higher frequencies compared to the non-fluorinated analog due to electronic repulsion.

Part 2: Comparative Performance (Differentiation Strategy)

This section compares the target molecule's IR profile against its three most common "impostors" in synthesis: the 5-isomer , the Des-fluoro analog , and the Pyrazoline intermediate .

Scenario A: Target vs. Regioisomer (3-aryl vs. 5-aryl)

In pyrazole synthesis (e.g., via hydrazine + chalcone), a mixture of 3-aryl and 5-aryl isomers is common.

  • The Target (3-aryl): The N-H stretch is typically broader and more redshifted due to intermolecular hydrogen bonding in the solid state (dimer/trimer formation).

  • The Alternative (5-aryl): Steric hindrance from the ortho-fluoroaryl group at the 5-position often disrupts the planar H-bonding network.

  • Discriminator: Look for the "Fingerprint Gap" . The 3-aryl isomer typically shows a cleaner window between 900–1000 cm⁻¹, whereas the 5-isomer often displays steric-induced skeletal bending modes in this region.

Scenario B: Target vs. Pyrazoline (Incomplete Oxidation)

If the aromatization step is incomplete, the intermediate pyrazoline will be present.

  • The Target: Shows discrete

    
    (C=N) at ~1590 cm⁻¹.
    
  • The Alternative (Pyrazoline): Shows a

    
    (C=N) shift to lower frequency (~1550-1570 cm⁻¹) or a distinct 
    
    
    
    (C-N) single bond character.
  • Discriminator: The Loss of Aromaticity . The pyrazoline will exhibit aliphatic C-H stretching bands just below 3000 cm⁻¹ (2850–2950 cm⁻¹) due to the

    
     carbons at positions 4 and 5. The target molecule has no aliphatic C-H bands.
    
Scenario C: Target vs. Des-fluoro Analog
  • The Target: Strong band at 1215–1230 cm⁻¹ (C-F stretch).

  • The Alternative: This region is relatively transparent or contains only weak C-C skeletal vibrations.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducible data that matches the assignments above, follow this specific ATR (Attenuated Total Reflectance) workflow.

Step 1: Sample Preparation (Crystallinity Check)

  • Why: Amorphous samples yield broad, uninterpretable bands.

  • Action: Recrystallize the crude solid from Ethanol/Water (or similar polar system) to ensure a defined polymorph.

  • Validation: The N-H band at 3200 cm⁻¹ should be distinct, not a diffuse baseline hump.

Step 2: ATR Acquisition

  • Crystal Type: Diamond or ZnSe.

  • Pressure: Apply High Pressure (>80 lbs).

  • Why: Pyrazoles are hard crystals; poor contact results in weak C-H overtone signals.

Step 3: Baseline Correction

  • Warning: Do not over-process. Aggressive baseline correction can distort the intensity ratio of the C-F (1220 cm⁻¹) vs. C=N (1590 cm⁻¹) bands, which is a key purity metric.

Part 4: Decision Logic Visualization

The following diagram illustrates the logical workflow for confirming the identity of the compound using the spectral data provided.

IR_Identification_Workflow Start Unknown Sample Spectrum Check_Aliphatic Check 2800-3000 cm⁻¹ Are aliphatic C-H bands present? Start->Check_Aliphatic Is_Pyrazoline Result: Pyrazoline Intermediate (Incomplete Oxidation) Check_Aliphatic->Is_Pyrazoline Yes Check_NH Check 3100-3300 cm⁻¹ Is N-H stretch present? Check_Aliphatic->Check_NH No (Only >3000 cm⁻¹) Is_N_Sub Result: N-Substituted Impurity Check_NH->Is_N_Sub No Check_CF Check 1215-1230 cm⁻¹ Is strong C-F band present? Check_NH->Check_CF Yes Is_DesFluoro Result: Des-fluoro Analog (Wrong Starting Material) Check_CF->Is_DesFluoro No Check_Fingerprint Check 800-850 cm⁻¹ Are 1,2,4-trisubstituted bands present? Check_CF->Check_Fingerprint Yes Final_ID CONFIRMED IDENTITY: 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Check_Fingerprint->Final_ID Yes

Caption: Logical decision tree for validating 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole structure via IR spectral checkpoints.

References
  • National Institutes of Health (NIH) / PubChem. 1H-Pyrazole Structure and Chemical Properties. Available at: [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 1-aryl-3-substituted pyrazoles and their spectroscopic characterization. RSC Advances, 2015. Available at: [Link](Note: Generalized reference for 3-aryl pyrazole shifts)

  • MDPI Crystals. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles and Spectroscopic Comparison. Crystals, 2023.[2] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Common Functional Groups: Aromatic and Heterocyclic Compounds. Available at: [Link][1][3][4][5][6][7][8][9][10][11][12]

Sources

Comparative

Elemental analysis calculation for 3-(4-Chloro-2-fluorophenyl)-1h-pyrazole

Content Type: Technical Comparison & Protocol Guide Subject: 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole (Crizotinib Intermediate) Audience: Medicinal Chemists, QA/QC Specialists, and Analytical Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Subject: 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole (Crizotinib Intermediate) Audience: Medicinal Chemists, QA/QC Specialists, and Analytical Scientists

Executive Summary

3-(4-Chloro-2-fluorophenyl)-1H-pyrazole is a critical pharmacophore scaffold, most notably serving as the core intermediate for the ALK inhibitor Crizotinib (Xalkori). In drug development, validating the bulk purity of this intermediate is essential to prevent downstream coupling failures during the synthesis of the final API.

While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify bulk purity (solvates, inorganic salts). This guide provides the definitive elemental analysis (EA) calculations for this fluorinated/chlorinated heterocycle and compares EA against orthogonal methods like Quantitative NMR (qNMR), establishing a protocol that accounts for the specific combustion challenges posed by halogenated pyrazoles.

Part 1: Theoretical Baseline & Calculation

Before experimental validation, precise theoretical values must be established. The presence of both Chlorine and Fluorine significantly impacts the molecular weight and mass fraction distribution.

Compound: 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Molecular Formula:


Molecular Weight:  196.61  g/mol 
Calculated Elemental Composition (Target Values)

Use these values as the "Calculated" baseline for all experimental comparisons.

ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical % (w/w)
Carbon C12.0119108.09954.98%
Hydrogen H1.00866.0483.08%
Nitrogen N14.007228.01414.25%
Chlorine Cl35.450135.45018.03%
Fluorine F18.998118.9989.66%
Total 196.61 100.00%

Critical Note: For peer-reviewed publications (e.g., J. Org. Chem., J. Med.[1] Chem.), experimental values must fall within ±0.4% of these theoretical percentages [1].[2][3][4]

Part 2: Comparative Analysis (EA vs. qNMR vs. HRMS)

Why rely on combustion analysis when modern spectroscopy exists? The following comparison evaluates the utility of EA against modern alternatives for this specific scaffold.

FeatureElemental Analysis (Combustion) Quantitative NMR (qNMR) HRMS (ESI-TOF)
Primary Utility Bulk Purity Validation (Solvates, Inorganics)Specific Impurity ID & Molar RatioMolecular Formula Confirmation
Detection Principle Total atomic composition (C, H, N)Nuclear spin resonance relative to Internal Standard (IS)Ionization mass-to-charge ratio (

)
Blind Spots Cannot distinguish isomers; destructive."Silent" impurities (inorganic salts, paramagnetic contaminants).Major Risk: Ionization suppression. High signal

High purity.
Halogen Handling Difficult: F/Cl require combustion aids (

) to prevent low recovery.
Excellent:

-NMR provides distinct, sensitive quantification.
Good for ID, but Cl isotope pattern (

) splits signal.
Cost/Throughput Low Cost / High ThroughputHigh Cost (Deuterated solvents, IS, Instrument time)Medium Cost / High Throughput
Verdict for this Compound Essential for final lot release to prove no trapped inorganic salts from Suzuki couplings.Superior for determining specific organic impurities or isomeric mixtures.Insufficient for purity; only proves identity.

Expert Insight: For 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole, EA is often the only method that detects trapped inorganic salts (e.g., Sodium Chloride or Potassium Fluoride) carried over from the synthesis, which are invisible in


-NMR and LC-MS.
Part 3: Optimized Experimental Protocol

Analyzing halogenated heterocycles requires modifying standard combustion protocols. Fluorine attacks silica combustion tubes (devitrification), and nitrogen-rich pyrazoles are often refractory (hard to burn).

Workflow: Combustion of Halogenated Pyrazoles
  • Sample Preparation (Drying Strategy):

    • Pyrazoles are notorious for hydrogen-bonding with water and alcohols.

    • Action: Dry sample at 60°C under high vacuum (0.1 mbar) for 12 hours over

      
      .
      
    • Validation: Run TGA (Thermogravimetric Analysis) if available to confirm solvent loss.

  • Weighing & Additives:

    • Weigh 2.0 – 5.0 mg of sample into a tin capsule.

    • Crucial Step: Add 10–20 mg of Tungsten(VI) Oxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      ) as a combustion aid [2].
      • Why? Fluorine forms volatile

        
         and stable metal fluorides. 
        
        
        
        prevents the formation of stable fluorides that would trap fluorine in the ash, ensuring complete volatilization. It also protects the quartz tube from
        
        
        attack.
  • Instrument Parameters (Dynamic Flash Combustion):

    • Combustion Temp: Elevate to 1050°C (Standard is often 950°C) to ensure pyrazole ring rupture.

    • Carrier Gas: Helium (99.999% purity).

    • Oxygen Boost: Increase

      
       injection time by 2-5 seconds to ensure complete oxidation of the halogenated phenyl ring.
      
  • Detection:

    • 
      , 
      
      
      
      , and
      
      
      are separated via GC column.
    • Note on Halogens: Standard CHN analyzers will not detect F or Cl directly. They are removed via scrubbers (silver wool for halogens) to prevent interference with C/H/N detection. If F/Cl quantification is required, use Schöniger Flask Combustion followed by Ion Chromatography (IC) [3].

Part 4: Data Interpretation & Troubleshooting Logic

When results fail the ±0.4% tolerance, use this logic flow to diagnose the synthesis or purification issue.

EA_Troubleshooting Start EA Result Received CheckTolerance Is deviation < 0.4%? Start->CheckTolerance Pass PASS: Bulk Purity Confirmed CheckTolerance->Pass Yes Fail FAIL: Analyze Deviation CheckTolerance->Fail No CheckH Is %H High (> +0.4%)? Fail->CheckH SolventTrap Issue: Trapped Solvent/Water Action: Dry 24h @ 80°C or Calculate Solvate (e.g., 0.5 H2O) CheckH->SolventTrap Yes CheckC Is %C Low (< -0.4%)? CheckH->CheckC No Inorganic Issue: Inorganic Contamination (Silica, Na2SO4, Pd salts) Action: Filter through Celite or Recrystallize CheckC->Inorganic Yes CheckN Is %N Low? CheckC->CheckN No CheckN->Pass No (Random Error, Retest) Combustion Issue: Incomplete Combustion (Refractory Pyrazole) Action: Add WO3 & Increase O2 CheckN->Combustion Yes

Figure 1: Decision matrix for interpreting Elemental Analysis deviations in halogenated pyrazole synthesis.

Common Deviations for This Scaffold:
  • High %C, Low %N: Usually indicates residual starting material (e.g., the non-heterocyclic phenyl precursor) or loss of the pyrazole nitrogen during extreme thermal decomposition if not properly catalyzed.

  • Low %C, Low %N, High Ash: Presence of inorganic salts (NaCl, KF) from the cyclization step. The sample is "diluted" by non-combustible material.

  • High %H: Almost always water or ethanol trapped in the crystal lattice. Pyrazoles are excellent H-bond donors/acceptors.

References
  • American Chemical Society. (2025). Author Guidelines for Data Reporting: Elemental Analysis. ACS Publishing.[4] [Link]

  • Analytik Jena. (2021). Sample digestion for the determination of fluorine and chlorine in coal and organic matrices. Application Note ICprep. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Chloro-2-fluorophenyl)-1h-pyrazole

Topic: Personal Protective Equipment & Handling Guide for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Part 1: Emergency Safety Overview Compound: 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole CAS: [Verify with Vendor - Analogous t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Part 1: Emergency Safety Overview

Compound: 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole CAS: [Verify with Vendor - Analogous to 59843-58-2] SMILES: Clc1cc(F)c(cc1)c2cc[nH]n2 Physical State: Solid (Crystalline Powder)[1][2]

CRITICAL HAZARD ASSESSMENT Note: Specific toxicological data for this exact fluorinated analog is limited.[1][2] The following protocols are based on the confirmed hazards of the structural analog 3-(4-Chlorophenyl)-1H-pyrazole (Sigma-Aldrich CAS 59843-58-2), which exhibits higher toxicity than standard organic building blocks.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed.
Eye Damage/Irritation Category 1 H318: Causes serious eye damage.
Skin Sensitization Category 1BH317: May cause an allergic skin reaction.[1][2]
Target Organ Tox. Category 3H335: May cause respiratory irritation.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Treat this compound as a high-risk irritant and potential oral toxin .[1][2] The presence of the fluorine atom increases lipophilicity, potentially enhancing dermal absorption relative to non-fluorinated analogs.[1][2]

Eye & Face Protection (Non-Negotiable)
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1][2]

  • Why: Safety glasses are insufficient .[1][2] The analog carries an H318 (Serious Eye Damage) classification.[2] Dust or concentrated solutions can cause irreversible corneal opacity.[1][2]

  • Augmentation: Use a Face Shield if handling quantities >500 mg or if working with pressurized reaction vessels.[1][2]

Dermal Protection
  • Primary Barrier: Nitrile Gloves (Minimum thickness: 0.11 mm).[1][2]

  • Secondary Barrier: For prolonged handling (>15 mins) or solution preparation, use Double Gloving (Inner: Latex/Nitrile, Outer: Nitrile).[1][2]

  • Why: Halogenated pyrazoles can permeate standard thin nitrile gloves upon prolonged contact with organic solvents (e.g., DMSO, DCM).[1][2]

  • Body: Lab coat with elastic cuffs (Tyvek sleeves recommended for scale-up >10g).

Respiratory Protection
  • Engineering Control: All weighing and open handling must occur inside a certified Chemical Fume Hood .[1][2]

  • PPE Backup: If fume hood work is impossible (e.g., equipment maintenance), use a Half-mask respirator with P100/Organic Vapor cartridges .[1][2]

  • Rationale: Fine crystalline powders easily aerosolize.[1][2] Inhalation can trigger severe mucosal irritation (H335).[1][2]

Part 3: Operational Handling Procedures

Workflow 1: Safe Weighing & Transfer
  • Static Control: This powder is likely static-prone.[1][2] Use an anti-static gun or ionizing bar before inserting a spatula.[1][2]

  • Containment: Place the balance inside the fume hood. If the balance is external, use a tarred closed vial method:

    • Tare empty vial with cap.[1][2]

    • Add solid inside hood.[1][2]

    • Cap tightly.[1][2][3]

    • Weigh external vial.[1][2]

  • Solvent Choice:

    • Preferred: DMSO, Methanol, Ethyl Acetate.[1][2]

    • Avoid: Diethyl ether (static risk), Water (poor solubility).[1][2]

Workflow 2: Reaction Setup
  • Glassware: Inspect for micro-fractures.[1][2] Pyrazoles are stable, but synthesis often involves thermal cycles.[1][2]

  • Inert Atmosphere: While not strictly air-sensitive, running reactions under Nitrogen/Argon prevents moisture absorption which can affect stoichiometry in sensitive couplings (e.g., Suzuki-Miyaura).[1][2]

Workflow 3: Spill Response (Solid)
  • Do NOT dry sweep (creates dust).[1][2]

  • Protocol:

    • Cover spill with wet paper towels (dampened with water/surfactant).[1][2]

    • Scoop resulting paste into a wide-mouth hazardous waste jar.[2]

    • Clean surface with 10% bleach followed by soap and water.[2]

Part 4: Visualized Safety Protocols

Figure 1: PPE Donning & Doffing Logic

This workflow ensures no cross-contamination touches the skin during removal.[1][2]

PPE_Protocol Start Start: Lab Entry Gown 1. Don Lab Coat (Snap all buttons) Start->Gown Mask 2. Don Respiratory Protection (if req) Gown->Mask Goggles 3. Don Goggles (Over mask straps) Mask->Goggles Gloves 4. Don Nitrile Gloves (Over coat cuffs) Goggles->Gloves Work PERFORM WORK (Fume Hood) Gloves->Work RemoveGloves 5. Doff Gloves (Beak method) Work->RemoveGloves WashHands 6. Wash Hands (Immediate) RemoveGloves->WashHands RemoveGoggles 7. Doff Goggles (Handle by strap) WashHands->RemoveGoggles RemoveCoat 8. Doff Coat (Inside out) RemoveGoggles->RemoveCoat

Caption: Sequential PPE donning/doffing to minimize mucosal exposure risks.[1][2]

Figure 2: Emergency Spill Decision Tree

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution/Liquid Type->Liquid WetMethod Cover with Wet Towels Solid->WetMethod Absorb Use Vermiculite/ Sand Pads Liquid->Absorb Scoop Scoop to Waste Container WetMethod->Scoop Absorb->Scoop Label Label: Toxic Halogenated Waste Scoop->Label

Caption: Decision matrix for containing halogenated pyrazole spills.

Part 5: Disposal & Deactivation

Waste Classification: Halogenated Organic Solvent/Solid Waste.[1][2]

  • Segregation: Do NOT mix with acidic waste streams.[1][2] Pyrazoles are weak bases; mixing with strong acids may generate heat or mobilize the compound.[1][2]

  • Labeling: Must be clearly labeled "TOXIC" and "HALOGENATED".[1][2]

  • Ultimate Disposal: High-temperature incineration equipped with a scrubber (to neutralize HCl and HF byproducts).[1][2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if acidic impurities are present.[1][2]

References

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet for 3-(4-Chlorophenyl)-1H-pyrazole (Analog Reference). Retrieved from [1][2]

  • PubChem. (n.d.).[2][4] Compound Summary: 3-(4-Chlorophenyl)-1H-pyrazole.[1][2][3][5][6][7] National Library of Medicine.[1][2] Retrieved from [1][2]

  • ECHA (European Chemicals Agency). (n.d.).[1][2][4] C&L Inventory: 3-(4-chlorophenyl)-1H-pyrazole.[2] Retrieved from [2]

Sources

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